GlcNAcstatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(5S,6R,7R,8R)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1 |
InChI Key |
YCPLHXLUOSXDJD-WNRNVDISSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GlcNAcstatin: A Technical Guide to a Picomolar O-GlcNAcase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GlcNAcstatin is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. This glucoimidazole-based compound exhibits picomolar to nanomolar inhibitory activity against OGA and demonstrates remarkable selectivity over the structurally related human lysosomal hexosaminidases A and B (HexA/B). Its ability to effectively increase cellular O-GlcNAcylation levels has established this compound as an invaluable chemical tool for elucidating the diverse roles of O-GlcNAc signaling in various cellular processes and its implications in diseases such as Alzheimer's and diabetes. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data.
Chemical Structure and Properties
This compound is a rationally designed glucoimidazole derivative built upon a tetrahydroimidazo[1,2-a]pyridine scaffold.[1] Its design was informed by the structure of the OGA active site and its interaction with the less selective inhibitor PUGNAc.[2] The core structure of this compound mimics the transition state of the OGA-catalyzed reaction, leading to its potent competitive inhibition.[2]
The general chemical structure of the this compound scaffold is characterized by a fused ring system with various substituents. The versatility of its synthesis allows for the generation of derivatives with modified properties, such as cell permeability and selectivity.[1]
Mechanism of Action
This compound acts as a competitive inhibitor of O-GlcNAcase.[2] It binds to the active site of the enzyme, mimicking the oxazoline (B21484) intermediate of the substrate-assisted catalytic mechanism.[3][4] This high-affinity binding prevents the hydrolysis of O-GlcNAc from modified proteins, leading to an accumulation of intracellular O-GlcNAcylation.[2] The interaction of this compound with key residues in the OGA active site is responsible for its high potency and selectivity.[5]
Quantitative Inhibitory Activity
A key advantage of this compound and its derivatives is their potent and selective inhibition of human O-GlcNAcase (hOGA) over the lysosomal hexosaminidases (HexA/B). The following table summarizes the inhibitory constants (Ki) for several this compound derivatives.
| Compound | hOGA Ki (nM) | HexA/B Ki (nM) | Selectivity (HexA/B / hOGA) | Reference |
| This compound | - | - | >100,000 (for bOGA) | [2] |
| This compound A | 5.8 | 0.55 | 0.09 | [6] |
| This compound B | 0.42 | 0.17 | 0.4 | [6] |
| This compound C | 4.0 | 650 | 162.5 | [3][7] |
| This compound D | 0.74 | 11 | 14.9 | [3] |
| This compound G | 4.1 | >3,700,000 | >900,000 | [6] |
Note: The original this compound was reported with a Ki of 4.6 pM against bacterial OGA (bOGA).[2]
Biological Effects and Signaling Pathways
By inhibiting OGA, this compound elevates the O-GlcNAcylation of numerous intracellular proteins, thereby modulating a wide array of signaling pathways. One of the most studied areas is the interplay between O-GlcNAcylation and phosphorylation, particularly in the context of neurodegenerative diseases.
Regulation of Tau Phosphorylation
The microtubule-associated protein tau is abnormally hyperphosphorylated in Alzheimer's disease, leading to the formation of neurofibrillary tangles.[8][9] O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, suggesting a competitive relationship.[10] Increased O-GlcNAcylation, induced by OGA inhibitors like this compound, has been shown to decrease tau phosphorylation at several disease-relevant sites.[9] This effect is partly mediated by the modulation of kinase activity, such as that of Glycogen Synthase Kinase 3β (GSK-3β).[11][12]
Experimental Protocols
O-GlcNAcase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory potency of this compound or its derivatives against OGA using a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare a stock solution of the OGA enzyme in an appropriate buffer (e.g., 50 mM sodium cacodylate, pH 6.5).
-
Prepare a stock solution of the fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) in DMSO.
-
Prepare a range of concentrations of this compound in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the OGA enzyme solution.
-
Add the different concentrations of this compound to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M glycine, pH 10.4).
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~365 nm, emission ~445 nm).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
For Ki determination, perform the assay with varying substrate concentrations and use Lineweaver-Burk plots for analysis.[6]
-
Cell Culture and Treatment
HEK293 and SH-SY5Y cells are commonly used to assess the cellular activity of this compound.[2]
-
Cell Culture :
-
This compound Treatment :
-
Plate cells to the desired density.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 16-24 hours).
-
Western Blotting for O-GlcNAc Levels
This protocol allows for the detection of changes in global O-GlcNAcylation following this compound treatment.
-
Cell Lysis :
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and OGA inhibitors (e.g., Thiamet-G or PUGNAc).[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
-
Detection :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Conclusion
This compound and its derivatives are powerful and selective inhibitors of O-GlcNAcase. Their ability to potently increase cellular O-GlcNAcylation makes them indispensable tools for studying the intricate roles of this post-translational modification in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of OGA inhibition and the fundamental biology of O-GlcNAc signaling.
References
- 1. An efficient and versatile synthesis of GlcNAcstatins-potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. O-GlcNAcylation: A regulator of tau pathology and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse Regulation of AKT and GSK-3β by O-GlcNAcylation in Various Types of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-GlcNAcylation-induced GSK-3β activation deteriorates pressure overload-induced heart failure via lack of compensatory cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. SH-SY5Y culturing [protocols.io]
- 15. benchchem.com [benchchem.com]
The Foundational Science of GlcNAcstatin: A Technical Guide to its Potent and Selective Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research surrounding GlcNAcstatin, a powerful and highly selective inhibitor of O-GlcNAcase (OGA). O-GlcNAcylation, the dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is a critical post-translational modification involved in a myriad of cellular processes.[1][2][3] The delicate balance of O-GlcNAcylation is maintained by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[4][5] this compound's ability to potently and selectively inhibit OGA has made it an invaluable tool for elucidating the roles of O-GlcNAcylation in health and disease, with significant implications for therapeutic development in areas such as neurodegenerative diseases and cancer.[6][7]
Executive Summary
This compound is a glucoimidazole-based competitive inhibitor of O-GlcNAcase, exhibiting picomolar to nanomolar potency.[1][8] Its mechanism of action involves mimicking the transition state of the O-GlcNAc cleavage reaction, leading to tight binding within the enzyme's active site.[1][9] A key feature of the this compound family of inhibitors is their remarkable selectivity for OGA over other structurally related glycoside hydrolases, such as the lysosomal β-hexosaminidases (HexA/B).[1][8] This high selectivity is crucial for its use as a specific molecular probe in complex biological systems. This guide will provide a comprehensive overview of the quantitative inhibition data, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and mechanisms involved. Of note, extensive research has focused on this compound's inhibition of OGA, and there is no significant evidence to suggest it is an inhibitor of chitinases.
Quantitative Inhibition Data
The inhibitory potency of various this compound derivatives against human O-GlcNAcase (hOGA) and human lysosomal hexosaminidases (HexA/B) has been meticulously quantified. The data, presented below, highlights the exceptional potency and selectivity of these compounds. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to evaluate enzyme inhibitors.
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Selectivity (hOGA vs. HexA/B) | Reference |
| This compound | bOGA | 0.0046 ± 0.0001 | - | >100,000-fold | [1] |
| HexA/B | 520 | - | [1] | ||
| This compound A | hOGA | 4.3 ± 0.2 | - | ~0.13 | [8] |
| HexA/B | 0.55 ± 0.05 | - | [8] | ||
| This compound B | hOGA | 0.42 ± 0.06 | - | ~0.4 | [8] |
| HexA/B | 0.17 ± 0.05 | - | [8] | ||
| This compound C | hOGA | 4.4 ± 0.1 | - | ~164-fold | [5][8] |
| HexA/B | 550 ± 10 | - | [8] | ||
| This compound D | hOGA | 0.74 ± 0.09 | - | ~4-fold | [5][8] |
| HexA/B | 2.7 ± 0.4 | - | [8] | ||
| This compound E | hOGA | 8500 ± 300 | - | Not Selective | [8] |
| HexA/B | 1100 ± 100 | - | [8] | ||
| This compound G | hOGA | 4.1 | - | ~900,000-fold | [10] |
| PUGNAc | hOGA | 35 ± 6 | - | Not Selective | [8] |
| HexA/B | 25 ± 2.5 | - | [8] |
Experimental Protocols
The determination of the inhibitory constants for this compound derivatives involves precise and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the foundational research.
O-GlcNAcase Inhibition Assay
This protocol outlines the method for determining the inhibitory potency (Ki and IC50) of this compound against OGA using a fluorogenic substrate.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
This compound derivative of interest
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.3
-
Stop Solution: 0.5 M sodium carbonate, pH 10.5
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a series of dilutions of the this compound derivative in the assay buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor solution to each well. For control wells (no inhibitor), add 25 µL of assay buffer.
-
Add 25 µL of a solution containing the fluorogenic substrate 4-MU-GlcNAc to each well. The final concentration of the substrate should be close to its Km value for OGA.
-
Initiate the enzymatic reaction by adding 50 µL of a pre-warmed solution of hOGA in assay buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[8]
Western Blot Analysis of Cellular O-GlcNAcylation
This protocol describes how to assess the effect of this compound on O-GlcNAc levels in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Primary antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody or run a parallel gel.
Visualizing the Core Concepts
Diagrams are essential for understanding the complex biological processes and experimental workflows related to this compound's function. The following visualizations were created using the Graphviz DOT language to adhere to the specified requirements.
Caption: O-GlcNAc cycling and the inhibitory action of this compound on OGA.
Caption: Experimental workflow for the O-GlcNAcase inhibition assay.
Caption: Mechanism of competitive inhibition by this compound as a transition state mimic.
Caption: Major signaling pathways influenced by OGA inhibition with this compound.
Conclusion
This compound and its derivatives represent a class of exceptionally potent and selective inhibitors of O-GlcNAcase. Their ability to modulate cellular O-GlcNAcylation levels with high precision has been instrumental in advancing our understanding of this critical post-translational modification. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field. The continued exploration of this compound's effects will undoubtedly uncover new insights into cellular regulation and pave the way for novel therapeutic strategies targeting the O-GlcNAc cycle.
References
- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 7. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of O-GlcNAcylation in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAcylation, a dynamic post-translational modification, is emerging as a critical regulator of neuronal function and survival. Its dysregulation has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth exploration of the role of O-GlcNAcylation in these disorders, summarizing key signaling pathways, presenting quantitative data on its alterations, and offering detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target this promising therapeutic avenue.
Introduction to O-GlcNAcylation
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[2]
The availability of the sugar donor, UDP-GlcNAc, links O-GlcNAcylation directly to cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP), which utilizes glucose.[3] This positions O-GlcNAcylation as a key sensor of cellular nutrient status, influencing a vast array of cellular processes, including signal transduction, transcription, and protein stability.[4] In the brain, where glucose metabolism is paramount, O-GlcNAcylation is particularly abundant and plays a crucial role in neuronal health and function.[3][5]
O-GlcNAcylation in Neurodegenerative Diseases: A Mechanistic Overview
A growing body of evidence suggests that dysregulation of O-GlcNAc cycling is a common feature across multiple neurodegenerative diseases.[5] This dysregulation can manifest as either a decrease or an increase in global O-GlcNAcylation levels, and can have profound effects on the key pathological proteins associated with each disease.[3][6]
Alzheimer's Disease (AD)
In the context of Alzheimer's disease, a significant focus has been on the interplay between O-GlcNAcylation and the phosphorylation of the microtubule-associated protein Tau.[7] Hyperphosphorylated Tau is a primary component of the neurofibrillary tangles (NFTs) that are a hallmark of AD.[7] Studies have shown that O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues of Tau, suggesting a competitive relationship.[8]
Numerous studies have reported decreased levels of O-GlcNAcylation in the brains of AD patients, with some reports indicating a reduction of up to 22%.[5][9] This decrease is thought to contribute to the hyperphosphorylation of Tau, promoting its aggregation into NFTs.[7] Conversely, increasing O-GlcNAcylation, either through pharmacological inhibition of OGA or genetic manipulation, has been shown to reduce Tau phosphorylation and pathology in various AD models.[10]
O-GlcNAcylation also impacts the processing of amyloid precursor protein (APP), the precursor to the amyloid-beta (Aβ) peptides that form senile plaques. Increased O-GlcNAcylation has been shown to favor the non-amyloidogenic processing of APP, thereby reducing the production of pathogenic Aβ.
Parkinson's Disease (PD)
In Parkinson's disease, the pathological hallmark is the aggregation of α-synuclein into Lewy bodies. O-GlcNAcylation has been shown to directly modify α-synuclein at multiple sites.[11] This modification can inhibit the aggregation of α-synuclein and reduce its cytotoxicity.[11][12] Upregulation of O-GlcNAcylation in dopamine (B1211576) neurons has been demonstrated to be protective against α-synuclein-induced pathology in animal models of PD.[1][13]
Huntington's Disease (HD)
Huntington's disease is caused by an expansion of a polyglutamine (polyQ) tract in the huntingtin (Htt) protein, leading to its misfolding and aggregation.[14] While research into the role of O-GlcNAcylation in HD is less extensive than in AD and PD, emerging evidence suggests its involvement. Some studies indicate that decreasing O-GlcNAcylation may be protective in cellular models of HD by enhancing the clearance of mutant Htt aggregates through autophagy.[13][14] However, the precise role of O-GlcNAcylation in HD pathogenesis is still under active investigation and appears to be more complex.
Amyotrophic Lateral Sclerosis (ALS)
In ALS, a progressive motor neuron disease, a key pathological feature is the aggregation of proteins such as superoxide (B77818) dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TDP-43). Studies in the mutant SOD1 mouse model of ALS have revealed decreased levels of O-GlcNAc immunoreactivity in spinal cord tissue, particularly in motor neurons.[1][15] This reduction in O-GlcNAcylation is associated with the neurodegeneration observed in this model.[15] Furthermore, a quantitative chemoproteomic analysis of the SOD1-G93A mouse model identified 226 dynamically regulated O-GlcNAc sites, many on proteins related to neuronal function and structure.
Signaling Pathways and Logical Relationships
The intricate network of interactions involving O-GlcNAcylation can be visualized to better understand its role in neurodegeneration.
Quantitative Data Summary
The following tables summarize key quantitative findings regarding the alteration of O-GlcNAcylation in neurodegenerative diseases.
Table 1: O-GlcNAcylation in Alzheimer's Disease
| Parameter | Observation | Fold Change/Value | Reference |
| Global O-GlcNAcylation in AD brain | Decreased compared to control | ~22% lower | [9] |
| OGT Protein Levels in AD brain | Significantly reduced | - | [16] |
| Tau O-GlcNAcylation with OGA inhibitor (Thiamet G) | Increased | 5.5-fold increase | [17] |
| Tau Aggregation with OGA inhibitor (Thiamet G) | Decreased | 42.5% decrease | [17] |
| Tau Phosphorylation (Ser199) with OGT inhibitor (BZX2) | Increased | 1.8-fold increase | [17] |
| Tau Phosphorylation (Ser396) with OGT inhibitor (BZX2) | Increased | 2.3-fold increase | [17] |
Table 2: O-GlcNAcylation in Parkinson's Disease
| Parameter | Observation | Fold Change/Value | Reference |
| α-synuclein O-GlcNAcylation with OGA inhibitor (ASN90) | Increased total O-GlcNAcylation | 1.8-fold at 8h | [8] |
| OGA Protein Expression with OGA inhibitor (ASN90) | Increased | ~2.5-fold | [8] |
| α-synuclein Aggregation with O-GlcNAcylation | Inhibited | Site-specific inhibition | [11] |
| IC50 of OGA inhibitor (ASN90) | Potent inhibition of OGA | 10.2 nM | [5] |
Table 3: O-GlcNAcylation in Huntington's Disease
| Parameter | Observation | Fold Change/Value | Reference |
| Global O-GlcNAcylation with OGA overexpression | Decreased | Significant reduction | [13] |
| mHtt-Q97 Aggregates with OGA overexpression | Reduced | Significant reduction | [13][14] |
| Autophagic Flux with OGA overexpression | Increased | - | [13] |
| HTN-BRD4 O-GlcNAcylation with OGTAC-1 (2h) | Increased | 2.5-fold increase | [18] |
| HTN-BRD4 O-GlcNAcylation with OGTAC-1 (4h) | Increased | 3-fold increase | [18] |
Table 4: O-GlcNAcylation in Amyotrophic Lateral Sclerosis
| Parameter | Observation | Fold Change/Value | Reference |
| Global O-GlcNAcylation in SOD1-G93A mice (end stage) | Significantly reduced | - | |
| OGA levels in SOD1-G93A mice (end stage) | Greatly increased | - | |
| O-GlcNAc immunoreactivity in mSOD mice spinal cord | Decreased compared to control | - | [1][15] |
| O-GlcNAc-positive neurons in SOD1-G93A mice | Lower proportion than control | - | |
| Dynamically regulated O-GlcNAc sites in SOD1-G93A mice | 226 sites identified | - |
Experimental Protocols
A variety of techniques are employed to study O-GlcNAcylation. Below are detailed methodologies for key experiments.
Immunoprecipitation (IP) of O-GlcNAcylated Proteins from Neuronal Cells
This protocol describes the immunoprecipitation of a specific protein to determine its O-GlcNAcylation status.
Materials:
-
Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors.
-
Primary antibody: Specific for the protein of interest.
-
Anti-O-GlcNAc antibody: (e.g., CTD110.6 or RL2).
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with 500 mM NaCl.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Culture and treat neuronal cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer and twice with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
Analyze the eluate by Western blotting using an anti-O-GlcNAc antibody.[19][20]
Western Blot Analysis of Global O-GlcNAcylation in Brain Tissue
This protocol outlines the steps for assessing total O-GlcNAcylation levels in brain homogenates.
Materials:
-
RIPA Buffer: with protease and OGA inhibitors (e.g., Thiamet-G).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Anti-O-GlcNAc antibody: (e.g., CTD110.6, 1:5000 dilution).[21]
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[21]
Chemoenzymatic Labeling of O-GlcNAcylated Proteins using Click Chemistry
This method allows for the specific labeling and subsequent detection or enrichment of O-GlcNAcylated proteins.
Materials:
-
UDP-GalNAz (N-azidoacetylgalactosamine).
-
Engineered galactosyltransferase (Gal-T1 Y289L).
-
Alkyne-biotin or alkyne-fluorophore probe.
-
Copper(I)-based catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent.
Procedure:
-
Incubate cell lysate or purified protein with UDP-GalNAz and Gal-T1 Y289L to transfer the azido-sugar to O-GlcNAc sites.[8]
-
Perform a click chemistry reaction by adding the alkyne-probe and the catalyst.[13]
-
The azide (B81097) on the sugar will react with the alkyne on the probe, forming a stable covalent bond.
-
The labeled proteins can then be detected by fluorescence (if a fluorophore probe was used) or enriched using streptavidin beads (if a biotin (B1667282) probe was used) for subsequent analysis by Western blot or mass spectrometry.[9][10]
Mass Spectrometry for O-GlcNAc Site Identification and Quantification
Mass spectrometry (MS) is a powerful tool for identifying the specific sites of O-GlcNAcylation and quantifying changes in their occupancy.
General Workflow:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme like trypsin.
-
Enrichment of O-GlcNAcylated Peptides: Due to the low stoichiometry of O-GlcNAcylation, enrichment is crucial. This can be achieved using methods like chemoenzymatic labeling followed by affinity purification (see section 5.3) or via lectin weak affinity chromatography (LWAC).[9]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). Fragmentation methods like Electron Transfer Dissociation (ETD) are often preferred as they preserve the labile O-GlcNAc modification on the peptide backbone, allowing for precise site localization.[9] Collision-Induced Dissociation (CID) can also be used, often in combination with ETD.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences and pinpoint the O-GlcNAc modification sites. For quantitative analysis, stable isotope labeling methods (e.g., SILAC, TMT) can be incorporated into the workflow.[17]
Key MS Parameters:
-
Fragmentation: ETD or HCD/CID combination.
-
Mass Analyzer: High-resolution instruments like Orbitrap are ideal.
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used.
-
Search Algorithms: Software capable of searching for variable modifications, including O-GlcNAcylation (+203.079 Da).
Therapeutic Targeting of O-GlcNAcylation
The growing evidence linking O-GlcNAcylation to neurodegeneration has spurred the development of therapeutic strategies aimed at modulating this pathway. The primary focus has been on the development of small molecule inhibitors of OGA. By inhibiting OGA, the removal of O-GlcNAc is blocked, leading to a global increase in O-GlcNAcylation levels.
Several OGA inhibitors have shown promise in preclinical models of neurodegenerative diseases, demonstrating the ability to reduce pathological protein aggregation and improve neuronal function. Some of these compounds have advanced to clinical trials, highlighting the therapeutic potential of targeting O-GlcNAcylation.
Conclusion
O-GlcNAcylation is a critical post-translational modification that plays a multifaceted role in neuronal health and disease. Its dysregulation is a common thread in the pathology of Alzheimer's, Parkinson's, Huntington's, and ALS. The ability of O-GlcNAcylation to modulate the aggregation and toxicity of key pathological proteins makes it a highly attractive therapeutic target. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate role of O-GlcNAcylation in neurodegeneration and to advance the development of novel therapeutic interventions. Continued research in this area holds the promise of unlocking new strategies to combat these devastating diseases.
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mutant O-GlcNAcase enriches Drosophila developmental regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of protein O-GlcNAcylation sites using electron transfer dissociation mass spectrometry on native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology Approaches to Understanding Neuronal O–GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O‑GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A mutant O-GlcNAcase as a probe to reveal global dynamics of the Drosophila O-GlcNAc developmental proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decreased O-Linked GlcNAcylation Protects from Cytotoxicity Mediated by Huntingtin Exon1 Protein Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 14. Other Protocols [sites.google.com]
- 15. Loss of O-GlcNAc glycosylation in forebrain excitatory neurons induces neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Protein O-GlcNAcylation Using Bifunctional Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Western blot for tissue extract [protocols.io]
- 21. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
Preliminary Studies of GlcNAcstatin in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification of nuclear and cytoplasmic proteins.[1] This process, regulated by the interplay of O-GlcNAc transferase (OGT) which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA) which removes it, acts as a crucial nutrient sensor, linking cellular metabolic status to the regulation of a myriad of signaling pathways.[1] In the context of oncology, a growing body of evidence points to a significant upregulation of O-GlcNAcylation in various cancer types, where it has been implicated in promoting cell proliferation, survival, and resistance to therapy.[1][2]
GlcNAcstatin has emerged as a potent and highly selective inhibitor of O-GlcNAcase (OGA). Its ability to elevate global O-GlcNAcylation levels within cells makes it an invaluable tool for elucidating the functional roles of this post-translational modification in cancer biology. This technical guide provides a comprehensive overview of the preliminary findings related to the effects of this compound and the broader implications of OGA inhibition in cancer cell lines.
Data Presentation
While this compound is a powerful biochemical tool for studying the effects of increased O-GlcNAcylation, extensive data on its direct cytotoxic effects (IC50 values) across a wide range of cancer cell lines is not prominently available in the reviewed literature. Its primary characterization has been as a potent inhibitor of the O-GlcNAcase enzyme. The available data on its enzymatic inhibition is presented below. For context, IC50 values for other inhibitors targeting the O-GlcNAcylation pathway are also provided to illustrate the potential effects of modulating this pathway on cancer cell viability.
Table 1: Enzymatic Inhibition Profile of this compound
| Compound | Target | Ki (Inhibition Constant) | Selectivity |
| This compound | O-GlcNAcase (OGA) | 5 pM | ~100,000-fold selective over lysosomal hexosaminidases A and B |
Note: The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition of the enzyme.
Table 2: Representative IC50 Values of Other O-GlcNAcylation Modulators in Cancer Cell Lines
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| OSMI-1 | OGT | Prostate Cancer (PC3) | ~60 | [2] |
| OSMI-1 | Prostate Cancer (DU145) | ~60 | [2] | |
| Etoposide + OSMI-1 (20 µM) | Topo II + OGT | Liver Cancer (HepG2) | 60.68 | [3][4] |
| Gallic Acid | N/A | Cervical Cancer (HeLa) | ~80 (at 24h) | [5] |
This table provides context on the cytotoxic potential of targeting O-GlcNAcylation, but these values are not for this compound.
Key Signaling Pathways and Experimental Workflows
Inhibition of OGA by this compound leads to an accumulation of O-GlcNAc on various proteins, thereby influencing key signaling pathways implicated in cancer progression. One of the most significantly affected cascades is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2][3][4]
PI3K/Akt/mTOR Signaling Pathway
Increased O-GlcNAcylation has been shown to modulate the activity of several components of the PI3K/Akt/mTOR pathway. This can occur through direct O-GlcNAcylation of signaling molecules, altering their phosphorylation status and subsequent activity.
References
- 1. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of O‐GlcNAcylation enhances etoposide‐induced p53‐mediated apoptosis in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of O-GlcNAcylation enhances etoposide-induced p53-mediated apoptosis in HepG2 human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallic acid inhibits the growth of HeLa cervical cancer cells via apoptosis and/or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dynamic Duo: A Technical Guide to the Interplay of O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)
For Researchers, Scientists, and Drug Development Professionals
The reversible post-translational modification of intracellular proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety is a critical regulatory mechanism akin to phosphorylation. This dynamic process, known as O-GlcNAcylation, is governed by the intricate interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[1][2][3] This whitepaper provides an in-depth technical guide to the core principles of the OGT and OGA interplay, their regulation, and their profound impact on cellular signaling, with a focus on quantitative data, experimental methodologies, and pathway visualizations to empower further research and therapeutic development.
Core Principles of the OGT-OGA Interplay
The O-GlcNAc modification is a nutrient-sensitive signaling hub, directly linking cellular metabolic status to the regulation of a vast array of proteins involved in transcription, translation, signal transduction, and cell cycle control.[4][5][6] Unlike the complex families of kinases and phosphatases, the O-GlcNAc cycle is primarily regulated by the solitary actions of OGT and OGA, making their interplay a focal point of cellular regulation.[2][3]
The Enzymes: Structure and Catalytic Mechanism
O-GlcNAc Transferase (OGT): The "Writer"
OGT is the sole enzyme responsible for attaching O-GlcNAc to serine and threonine residues of target proteins.[2][7] It utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the end-product of the hexosamine biosynthetic pathway (HBP), as the sugar donor.[2][8] Structurally, OGT is characterized by a unique architecture comprising an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic domain.[9] The TPR domain is crucial for substrate recognition and protein-protein interactions, while the catalytic domain facilitates the transfer of the GlcNAc moiety.[9][10] OGT follows an ordered Bi-Bi kinetic mechanism, where UDP-GlcNAc binds first, followed by the protein substrate.
O-GlcNAcase (OGA): The "Eraser"
OGA is the enzyme that removes the O-GlcNAc modification, ensuring the dynamic and reversible nature of this PTM.[2][3] It functions as a glycoside hydrolase. The catalytic mechanism of OGA involves substrate-assisted catalysis, a feature shared with other glycoside hydrolase families.[3] Structurally, OGA also possesses distinct domains that contribute to its function and substrate specificity.
Substrate Recognition and Specificity
A remarkable feature of the O-GlcNAc system is the ability of a single "writer" and "eraser" enzyme pair to act on thousands of different proteins without a strict consensus sequence.[11][12] Substrate specificity is achieved through a combination of factors:
-
Protein-Protein Interactions: OGT and OGA form complexes with various adaptor and substrate-targeting proteins, which guide them to specific cellular compartments and protein targets.[1][10][13]
-
Post-Translational Modifications: Both OGT and OGA are themselves subject to post-translational modifications, including phosphorylation and O-GlcNAcylation, which can modulate their activity and substrate preference.[1]
-
Subcellular Localization: Different splice variants of OGT and OGA are targeted to distinct subcellular locations, such as the nucleus, cytoplasm, and mitochondria, allowing for spatially regulated O-GlcNAcylation.[7]
Regulation of OGT and OGA Activity
The activity of OGT and OGA is tightly regulated at multiple levels to maintain O-GlcNAc homeostasis. This includes transcriptional control, regulation of protein stability, and allosteric regulation by metabolites and interacting proteins.[14][15] A crucial aspect of their interplay is the reciprocal regulation where the activity of one enzyme can influence the expression and stability of the other, forming a feedback loop to buffer changes in cellular O-GlcNAc levels.[15][16]
Quantitative Data on OGT and OGA Interplay
Quantitative understanding of the OGT-OGA system is essential for building accurate models of cellular signaling and for designing effective therapeutic interventions. The following tables summarize key quantitative parameters.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OGT | CKII peptide | 42 ± 7 | N/A | N/A | [3] |
| OGT | α-A crystalline peptide (+2A) | N/A | N/A | N/A | [17] |
| OGT | α-A crystalline peptide (+2P) | N/A | N/A | N/A | [17] |
| OGA | p53-derived peptide | N/A | N/A | N/A | [15] |
| OGA | TAB1-derived peptide | N/A | N/A | N/A | [15] |
| N/A: Not available in the searched literature. |
Table 1: Kinetic Parameters of OGT and OGA for Peptide Substrates. This table presents the Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for OGT and OGA with various peptide substrates. These values provide insights into the substrate affinity and turnover rates of the enzymes.
| Protein | Cell Type/Tissue | Concentration/Abundance | Method | Reference |
| OGT | Human Brain | No significant change in AD | Quantitative Proteomics | [4] |
| OGA | Human Brain | No significant change in AD | Quantitative Proteomics | [4] |
| OGT | Mouse Embryonic Fibroblasts | No change with H2O2 stress | Quantitative Proteomics | [1] |
| OGA | Mouse Embryonic Fibroblasts | No change with H2O2 stress | Quantitative Proteomics | [1] |
Table 2: Cellular Concentrations of OGT and OGA. This table summarizes the reported cellular concentrations or relative abundance of OGT and OGA in different cell types and tissues. This information is crucial for understanding the stoichiometry of O-GlcNAc cycling in a cellular context.
| Interacting Proteins | Stoichiometry | Method | Reference |
| OGT-OGA Complex | N/A | Co-immunoprecipitation | |
| OGT-Protein Phosphatase 1 | Functional Complex | N/A | |
| N/A: Not available in the searched literature. |
Table 3: Stoichiometry of OGT and OGA Interactions. This table provides information on the stoichiometry of OGT and OGA in protein complexes. Understanding the composition of these complexes is key to elucidating their function.
Key Signaling Pathways and Experimental Workflows
The interplay between OGT and OGA has a profound impact on numerous signaling pathways, often through a complex crosstalk with protein phosphorylation.
Figure 1: Overview of the O-GlcNAc Signaling Pathway. This diagram illustrates how nutrient flux through the Hexosamine Biosynthetic Pathway (HBP) generates UDP-GlcNAc, the substrate for OGT. OGT and OGA dynamically regulate the O-GlcNAcylation of proteins, which in turn modulates a wide range of downstream cellular processes.
Experimental Protocols
Advancing our understanding of OGT and OGA requires robust and reliable experimental methodologies. This section provides detailed protocols for key experiments.
OGT and OGA Activity Assays
4.1.1. Radiometric OGT Activity Assay
This assay measures the incorporation of a radiolabeled GlcNAc from [3H]UDP-GlcNAc or [14C]UDP-GlcNAc onto a peptide or protein substrate.
-
Materials:
-
Purified OGT enzyme
-
Peptide or protein substrate (e.g., CKII peptide)
-
[3H]UDP-GlcNAc or [14C]UDP-GlcNAc
-
OGT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing OGT assay buffer, substrate, and purified OGT.
-
Initiate the reaction by adding radiolabeled UDP-GlcNAc.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled UDP-GlcNAc.
-
Measure the incorporated radioactivity using a scintillation counter.
-
4.1.2. Colorimetric OGA Activity Assay
This assay utilizes a synthetic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which upon cleavage by OGA, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
Materials:
-
Cell or tissue lysate containing OGA
-
pNP-GlcNAc substrate
-
OGA assay buffer (e.g., 50 mM sodium cacodylate, pH 6.5)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Microplate reader
-
-
Procedure:
-
Incubate the lysate with pNP-GlcNAc in OGA assay buffer at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate OGA activity based on a standard curve of p-nitrophenol.
-
Co-immunoprecipitation (Co-IP) to Study OGT-OGA Interaction
Co-IP is a powerful technique to investigate the in vivo interaction between OGT and OGA.
-
Materials:
-
Cells expressing tagged OGT and/or OGA (e.g., Myc-OGT, Flag-OGA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag of the "bait" protein (e.g., anti-Myc antibody)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
-
-
Procedure:
-
Lyse the cells to obtain a total protein extract.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the bait protein.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against both the bait (OGT) and the putative interacting partner (OGA).
-
Figure 2: Co-immunoprecipitation Workflow for OGT-OGA Interaction. This flowchart outlines the key steps involved in a co-immunoprecipitation experiment to determine if OGT and OGA physically interact within a cell.
Detection of O-GlcNAcylation Levels
4.3.1. Chemoenzymatic Labeling
This method involves the use of a modified galactosyltransferase to attach a chemical tag (e.g., an azide) to O-GlcNAc residues, which can then be detected via click chemistry with a fluorescent probe or biotin.[3]
-
Materials:
-
Protein sample
-
Engineered β-1,4-galactosyltransferase (Y289L mutant)
-
UDP-GalNAz (azide-modified galactose)
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(I) catalyst for click chemistry
-
Streptavidin beads (for biotin-based detection)
-
-
Procedure:
-
Incubate the protein sample with the engineered galactosyltransferase and UDP-GalNAz to label O-GlcNAc sites with an azide (B81097) group.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click) reaction to attach the alkyne-biotin or alkyne-fluorophore to the azide-labeled proteins.
-
Detect the labeled proteins by fluorescence imaging or by enrichment on streptavidin beads followed by Western blotting.
-
4.3.2. Lectin Affinity Chromatography
Wheat germ agglutinin (WGA) is a lectin that binds to N-acetylglucosamine and can be used to enrich for O-GlcNAcylated proteins.[14][17]
-
Materials:
-
Cell or tissue lysate
-
WGA-agarose beads
-
Binding/Wash buffer
-
Elution buffer (containing a high concentration of N-acetylglucosamine)
-
-
Procedure:
-
Incubate the lysate with WGA-agarose beads to allow binding of O-GlcNAcylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the O-GlcNAcylated proteins using the elution buffer.
-
Analyze the enriched proteins by SDS-PAGE and Western blotting.
-
4.3.3. Mass Spectrometry
Mass spectrometry (MS) is the gold standard for identifying and quantifying O-GlcNAcylation at specific sites on a protein.[1] Electron transfer dissociation (ETD) is a particularly useful fragmentation method as it preserves the labile O-GlcNAc modification during analysis.[1]
-
General Workflow:
-
Enrichment of O-GlcNAcylated proteins or peptides (e.g., using lectin affinity or chemoenzymatic labeling).
-
Proteolytic digestion (e.g., with trypsin).
-
LC-MS/MS analysis using ETD or other fragmentation methods.
-
Data analysis to identify O-GlcNAcylated peptides and pinpoint the modification sites.
-
Conclusion and Future Directions
The dynamic interplay between OGT and OGA is a fundamental regulatory axis in cellular physiology, with profound implications for health and disease. Dysregulation of O-GlcNAc cycling has been linked to a variety of pathologies, including cancer, diabetes, and neurodegenerative disorders, making OGT and OGA attractive targets for therapeutic intervention.[16]
Future research should focus on several key areas:
-
Expanding the Quantitative Landscape: A more comprehensive understanding of the kinetic parameters of OGT and OGA with a wider range of substrates is needed. Quantitative proteomics approaches will be crucial for determining the absolute cellular concentrations and stoichiometry of O-GlcNAc cycling components in different cellular contexts and disease states.
-
Deciphering Substrate Specificity: Elucidating the precise molecular determinants of OGT and OGA substrate recognition remains a major challenge. Advanced structural biology and chemical biology approaches will be instrumental in unraveling these complex interactions.
-
Therapeutic Targeting: The development of specific and potent inhibitors and modulators of OGT and OGA holds great therapeutic promise. Continued efforts in drug discovery and development are essential to translate our fundamental understanding of O-GlcNAc cycling into novel therapies.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the fascinating world of O-GlcNAcylation. By combining rigorous quantitative analysis, detailed experimental methodologies, and a deep understanding of the underlying signaling pathways, the scientific community can continue to unravel the complexities of the OGT-OGA interplay and harness this knowledge for the benefit of human health.
References
- 1. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Functions of Protein O-GlcNAcylation with Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of human O-GlcNAc transferase and its complex with a peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Human OGA binds substrates in a conserved peptide recognition groove - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergy of Peptide and Sugar in O-GlcNAcase Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.reed.edu [people.reed.edu]
- 15. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asset.library.wisc.edu [asset.library.wisc.edu]
- 17. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress [ouci.dntb.gov.ua]
Methodological & Application
how to use GlcNAcstatin in cell culture experiments
Answering the user's request.## Application Notes: GlcNAcstatin for Modulating O-GlcNAcylation in Cell Culture
Introduction
O-GlcNAcylation is a dynamic and abundant post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is critical in regulating diverse cellular functions, including signal transduction, transcription, cell cycle control, and the stress response.[2][3][4] The levels of O-GlcNAcylation are maintained by the balanced activities of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2]
This compound is a potent, cell-permeable, and highly selective competitive inhibitor of O-GlcNAcase (OGA).[3][4][5][6] By inhibiting OGA, this compound treatment leads to the accumulation of O-GlcNAcylated proteins (hyper-O-GlcNAcylation) within cells. Its high selectivity for OGA over related enzymes like lysosomal hexosaminidases makes it a superior tool compared to less selective inhibitors such as PUGNAc.[3][4] These characteristics make this compound an invaluable tool for researchers studying the functional consequences of increased O-GlcNAcylation in various biological and disease models.
Mechanism of Action
This compound functions by binding to the active site of the OGA enzyme, mimicking the transition state of the natural substrate.[3][4] This competitive inhibition prevents OGA from removing O-GlcNAc from proteins, leading to a net increase in global O-GlcNAcylation levels.
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound on OGA.
Data Presentation: Efficacy of this compound
The optimal concentration and duration of this compound treatment should be determined empirically for each cell line and experimental condition. The following table summarizes representative data from published studies.
| Cell Line(s) | Inhibitor | Concentration | Treatment Time | Observed Effect | Reference |
| HEK 293, SH-SY5Y | This compound | Not specified | Not specified | Increased O-GlcNAc levels | [3],[6],[4] |
| HeLa, HT-1080, SH-SY5Y, U-2 OS | This compound C | 20 nM - 5 µM | 6 hours | Dose-dependent increase in O-GlcNAcylation | [5] |
| Various Human Cell Lines | GlcNAcstatins | Low nanomolar range | Not specified | Effective modulation of intracellular O-GlcNAc | [5] |
| T cells | This compound-G | Not specified | Not specified | Increased c-Myc expression | [7] |
Protocol 1: General Handling and Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 1-10 mM) of this compound in sterile DMSO. Ensure the powder is completely dissolved by vortexing.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature. Avoid prolonged exposure to light.
Protocol 2: Induction of Hyper-O-GlcNAcylation in Cultured Cells
This protocol provides a general framework for treating adherent cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Medium: On the day of the experiment, prepare the treatment medium. Dilute the this compound stock solution directly into pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 20 nM, 100 nM, 500 nM, 1 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Cell Harvest and Lysis: a. After incubation, place the culture plate on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Aspirate the PBS completely and add an appropriate volume of ice-cold lysis buffer supplemented with a protease inhibitor cocktail. Crucially, the lysis buffer should also contain an OGA inhibitor (such as this compound itself or Thiamet-G) to prevent de-O-GlcNAcylation during sample processing.[8] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing periodically. f. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8] g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[8] Samples are now ready for downstream analysis, such as Western Blot.
Protocol 3: Western Blot Analysis of Global O-GlcNAc Levels
This is the most common method to confirm the efficacy of this compound treatment.
Materials:
-
Protein lysates (from Protocol 2)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., CTD110.6 or RL2)
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
Appropriate HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8]
-
SDS-PAGE: Load the denatured samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Analyze the resulting bands. Successful this compound treatment will show a significant increase in the intensity and number of bands recognized by the anti-O-GlcNAc antibody compared to the vehicle control. Re-probe the blot with a loading control antibody to ensure equal protein loading across lanes.
Protocol 4: Cell Viability Assay (MTT)
It is important to assess whether the observed effects of this compound are due to increased O-GlcNAcylation or potential cytotoxicity at the concentrations used.
Materials:
-
96-well tissue culture plates
-
Cells and treatment media (as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of this compound concentrations and a vehicle control as described in Protocol 2. Include wells with medium only as a background control.
-
MTT Addition: At the end of the treatment period, add MTT stock solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Aspirate the culture medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measurement: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
Additional Downstream Analyses
-
Immunoprecipitation: To study the O-GlcNAcylation status of a specific protein of interest following this compound treatment.[10]
-
Glycoproteomics/Mass Spectrometry: For unbiased, global identification of O-GlcNAcylated proteins and mapping of specific modification sites that are affected by this compound treatment.[11][12]
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical biology tools to interrogate the roles of O-GlcNAc in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The correlation between cellular O-GlcNAcylation and sensitivity to O-GlcNAc inhibitor in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Treating HEK293 Cells with GlcNAcstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcNAcstatin is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. Inhibition of OGA by this compound leads to a state of hyper-O-GlcNAcylation, allowing for the study of the functional roles of this dynamic post-translational modification in various cellular processes. These application notes provide a detailed protocol for the treatment of Human Embryonic Kidney 293 (HEK293) cells with this compound, including methods for assessing its effects on protein O-GlcNAcylation and cell viability.
Data Presentation
The following tables summarize the expected quantitative and qualitative outcomes of treating HEK293 cells with an OGA inhibitor like this compound, based on available literature. It is important to note that optimal concentrations and incubation times may vary depending on the specific this compound derivative and experimental conditions, and empirical determination is recommended.
Table 1: Effect of OGA Inhibitors on Global O-GlcNAcylation in HEK293 Cells
| OGA Inhibitor | Concentration | Treatment Time | Cell Line | Observed Effect on O-GlcNAcylation | Reference |
| This compound G | 1 µM | 24 hours | HEK293 | Increased O-GlcNAc levels | [1][2] |
| Thiamet-G | 50 µM | 6 hours | HEK293T | Robust increase in O-GlcNAcylated proteins | [3] |
| PUGNAc | 100 µM | 1 hour | HEK293 Phoenix | Significant increase in O-GlcNAcylation | [4] |
Table 2: Expected Effects of this compound Treatment on HEK293 Cell Physiology
| Parameter | Method | Expected Outcome with this compound Treatment | Notes |
| Cell Viability | MTT Assay, Trypan Blue Exclusion | Minimal to no significant decrease in viability at effective concentrations. | High concentrations or prolonged exposure may lead to cytotoxicity. It is crucial to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration. |
| Protein O-GlcNAcylation | Western Blot (anti-O-GlcNAc antibody) | Dose- and time-dependent increase in the global O-GlcNAcylation of proteins. | The increase can be visualized as a smear of higher molecular weight bands or an increase in the intensity of specific protein bands. |
| Signaling Pathway Modulation | Western Blot (phospho-specific antibodies) | Potential decrease in Akt phosphorylation (Ser473/Thr308). Potential increase in ERK1/2 phosphorylation. | The precise effects on signaling pathways can be cell-type and context-dependent. |
Experimental Protocols
General Culture of HEK293 Cells
A standard protocol for the culture of HEK293 cells is a prerequisite for successful treatment with this compound.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding complete growth medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate at the desired density for subsequent experiments.
Protocol for Treating HEK293 Cells with this compound
This protocol outlines the steps for treating HEK293 cells with this compound to induce hyper-O-GlcNAcylation.
Materials:
-
HEK293 cells, plated at a suitable density (e.g., in a 6-well plate)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)
-
Complete growth medium (DMEM + 10% FBS + 1% Pen-Strep)
-
Vehicle control (the same solvent used to dissolve this compound)
Procedure:
-
Seed HEK293 cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-70%).
-
Prepare a working solution of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) to determine the optimal concentration.
-
Prepare a vehicle control by adding the same volume of solvent to complete growth medium as used for the highest concentration of this compound.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal treatment duration. A 24-hour incubation with 1 µM this compound G has been shown to be effective.[1][2]
-
After incubation, proceed with cell lysis for Western blot analysis or perform a cell viability assay.
Western Blot Analysis of O-GlcNAcylation
This protocol describes how to assess the level of protein O-GlcNAcylation by Western blotting.
Materials:
-
Treated and control HEK293 cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Primary antibody: anti-loading control antibody (e.g., β-actin, GAPDH, or tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Wash the treated and control cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound on HEK293 cells.
Materials:
-
HEK293 cells seeded in a 96-well plate
-
This compound and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for treating HEK293 cells with this compound.
Proposed Signaling Pathway Modulation
Caption: Proposed signaling pathways affected by this compound in HEK293 cells.
References
Application Notes and Protocols for In Vivo Studies with GlcNAcstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcNAcstatin is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound elevates global O-GlcNAcylation, a post-translational modification implicated in a myriad of cellular processes. Dysregulation of O-GlcNAc cycling has been linked to various diseases, including neurodegenerative disorders like Alzheimer's disease, making OGA an attractive therapeutic target.[1] These application notes provide a comprehensive guide to designing and executing in vivo studies with this compound, covering its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
This compound functions as a competitive inhibitor of OGA, effectively increasing the levels of O-GlcNAcylation on various intracellular proteins. This modulation can impact cellular signaling, protein stability, and gene expression. In the context of neurodegenerative diseases, particularly tauopathies, increasing O-GlcNAcylation of the tau protein is hypothesized to inhibit its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles, a hallmark of Alzheimer's disease.[2][3]
Signaling Pathway: O-GlcNAc Cycling and Tau Phosphorylation
Caption: O-GlcNAc cycling and its influence on protein phosphorylation.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a this compound formulation suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% sterile saline.[4]
-
In a sterile tube, add the required volume of DMSO.
-
Add PEG400 and Tween-80 and vortex thoroughly.
-
Add the sterile saline and vortex again until a clear, homogeneous solution is formed.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add a small amount of the vehicle to the this compound powder and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
-
Final Preparation and Storage:
-
Visually inspect the solution for any precipitates. The final formulation should be a clear solution.
-
Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Bring to room temperature before administration.
-
Note: The solubility of this compound may vary. It is recommended to perform a small-scale solubility test before preparing a large batch. The provided vehicle composition is a common starting point for many small molecules.[4]
Protocol 2: In Vivo Efficacy Study in a Tauopathy Mouse Model
This protocol outlines a typical efficacy study to evaluate the effect of this compound on tau pathology in a transgenic mouse model, such as the rTg4510 model.[5][6]
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of this compound.
Materials and Methods:
-
Animals: rTg4510 transgenic mice expressing human mutant tau (P301L). Age-matched wild-type littermates should be used as controls.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (formulation vehicle)
-
Group 2: this compound (e.g., 50 mg/kg)
-
-
Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 12 weeks).[5]
-
In-life Monitoring:
-
Record body weight weekly.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize animals according to approved protocols.
-
Collect blood for plasma preparation.
-
Perfuse animals with ice-cold PBS, and harvest the brains. One hemisphere can be snap-frozen for biochemical analysis, and the other fixed in 4% paraformaldehyde for immunohistochemistry.
-
Outcome Measures:
-
Target Engagement: Assess the levels of O-GlcNAcylated proteins in brain homogenates by Western blot to confirm this compound's activity.
-
Tau Pathology:
-
Western Blot: Analyze the levels of various phosphorylated tau species and aggregated tau in brain lysates.[6]
-
Immunohistochemistry (IHC): Stain brain sections for phosphorylated tau (e.g., using AT8 antibody) to visualize and quantify neurofibrillary tangles.[7]
-
ELISA: Quantify the levels of aggregated tau in brain homogenates.[8]
-
Protocol 3: Acute and Sub-Chronic Toxicity Assessment
This protocol provides a framework for evaluating the toxicity of this compound in mice.
Acute Toxicity (Limit Test): [9]
-
Animals: Use a small group of mice (e.g., 5 females).
-
Dose: Administer a single high dose of this compound (e.g., 2000 mg/kg) via oral gavage.
-
Observation: Observe animals closely for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.[10] Record any instances of morbidity or mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.
Sub-Chronic Toxicity: [11]
-
Animals: Use a larger cohort of male and female mice.
-
Dose Levels: Include a vehicle control group and at least two dose levels of this compound (e.g., a low dose and a high dose based on efficacy studies).
-
Duration: Administer the compound daily for a period of 28 to 90 days.
-
Monitoring:
-
Clinical Observations: Perform daily observations for any signs of toxicity (e.g., changes in posture, activity, breathing).[10]
-
Body Weight: Record body weights weekly.
-
Food and Water Consumption: Monitor weekly.
-
Hematology and Clinical Chemistry: Collect blood at baseline and at the end of the study for analysis of key parameters.
-
-
Terminal Procedures:
-
At the end of the study, perform a thorough gross necropsy.
-
Collect major organs and tissues for histopathological examination.
-
Protocol 4: Western Blot for O-GlcNAc and Phospho-Tau
This protocol details the detection of global O-GlcNAcylation and specific phospho-tau species in brain tissue.
Materials:
-
Frozen brain tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Anti-phospho-tau antibody (e.g., AT8 for pSer202/pThr205)
-
Anti-total tau antibody
-
Anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.
-
Protocol 5: Immunohistochemistry for Phosphorylated Tau
This protocol describes the staining and visualization of phosphorylated tau in fixed brain sections.[7][12]
Materials:
-
Paraffin-embedded or frozen brain sections
-
Citrate (B86180) buffer (for antigen retrieval)
-
Hydrogen peroxide (for quenching endogenous peroxidases)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Anti-phospho-tau (e.g., AT8)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: If using paraffin (B1166041) sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer.
-
Peroxidase Quenching: Incubate sections in hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate sections with the primary anti-phospho-tau antibody overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply the ABC reagent.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections and mount with a coverslip.
-
-
Imaging and Analysis:
-
Acquire images using a light microscope.
-
Quantify the staining intensity or the number of positive cells using image analysis software.
-
Data Presentation
Table 1: In Vivo Efficacy of OGA Inhibitors in Tauopathy Models
| Compound | Animal Model | Dose and Route | Treatment Duration | Key Findings | Reference |
| Thiamet-G | rTg4510 mice | 500 mg/kg in diet | 12 weeks | Significant reduction in aggregated and phosphorylated tau. | [5] |
| MK-8719 | rTg4510 mice | 100 mg/kg BID, oral | 24 weeks | Reduced CSF total tau, attenuated hyperactivity. | [13] |
| ASN90 | P301L tau mice | 30 & 100 mg/kg/day, oral | 6 months | Increased survival, improved motor function. | [14] |
Table 2: Pharmacokinetic Parameters of OGA Inhibitors in Rodents
| Compound | Species | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |
| MK-8719 | Rat | Oral | - | - | - | CNS penetrant | [15] |
| ASN90 | Rat | Oral | - | - | - | Good CNS exposure | [14] |
| Compound 5i | Mouse | Oral | 2.9 | 145 | 634 | 0.4 | [16] |
Conclusion
This compound is a valuable research tool for investigating the role of O-GlcNAcylation in health and disease. The protocols and information provided herein offer a comprehensive guide for researchers to design and conduct robust in vivo studies. Careful consideration of experimental design, including appropriate animal models, formulation, dosing, and endpoint analysis, is crucial for obtaining meaningful and reproducible results. As with any in vivo study, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry [bio-protocol.org]
- 8. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. criver.com [criver.com]
- 12. Tissue Immunohistochemistry and staining [bio-protocol.org]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening, Structure-Based Analysis, and Rational Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-GlcNAcase Inhibitor Administration in Mouse Models
For researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the dosage and administration of O-GlcNAcase (OGA) inhibitors in mouse models, with a focus on principles derived from studies of potent and selective inhibitors like Thiamet G and GlcNAcstatin. O-GlcNAcylation is a dynamic post-translational modification implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and diabetes.[1][2] OGA inhibitors that increase global O-GlcNAcylation are promising therapeutic agents.
Core Concepts
O-GlcNAc cycling, the addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins, is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[3] Inhibition of OGA leads to an increase in protein O-GlcNAcylation, which has shown therapeutic potential in various disease models.[3][4]
Data Presentation: OGA Inhibitor Dosage in Mouse Models
The following table summarizes representative dosages and administration routes for the widely studied OGA inhibitor Thiamet G in various mouse models. While specific pharmacokinetics and optimal dosages for this compound would require empirical determination, the data for Thiamet G provides a valuable starting point for experimental design.
| Mouse Model | Disease/Condition | Compound | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| rTg4510 | Tauopathy (Alzheimer's Disease model) | Thiamet G | ~500 mg/kg/day | In-diet | 4 weeks (from 12 to 16 weeks of age) | Reduced aggregated and phosphorylated tau in the brain; increased O-GlcNAcylated tau. | [5] |
| rTg4510 | Tauopathy (Alzheimer's Disease model) | Thiamet G | 10 mg/kg and 500 mg/kg | Single oral dose | Single dose | Dose-dependent increase in brain O-GlcNAcylation. A 500 mg/kg dose was required for a significant increase. | [5] |
| JNPL3 (P301L mutant human Tau) | Tauopathy | Thiamet G | Not specified (high doses) | Chronic administration | Not specified | Well-tolerated; dose-dependent increase in O-GlcNAc, reduced tau pathology, and improved motor skills. | [3] |
| TAPP (double transgenic tau/APP mutant) | Alzheimer's Disease (Tau and Amyloid pathology) | Thiamet G | 200 mg/kg/day and 500 mg/kg/day | In drinking water | Long-term | Increased brain O-GlcNAc levels; 500 mg/kg/day showed a trend of reducing sarkosyl insoluble tau. | [6] |
| C57BL/6J | Normal (Behavioral and Transcriptomic analysis) | Thiamet G | Chronic administration | Not specified | Not specified | Improved working memory. | [7] |
Experimental Protocols
Protocol 1: Preparation of Thiamet G for In-Diet Administration
This protocol is adapted from studies in the rTg4510 mouse model of tauopathy.[5]
Objective: To prepare a Thiamet G-formulated diet for chronic administration to mice.
Materials:
-
Thiamet G
-
Standard mouse chow (e.g., D01060501, Research Diets, Inc.)
-
Precision balance
-
Spatula
-
Mixing equipment (e.g., V-blender or equivalent for homogenous mixing)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate the required amount of Thiamet G: Based on the desired final concentration (e.g., 3.3 mg of Thiamet G per gram of chow to achieve a dose of approximately 500 mg/kg/day for a mouse with average body weight and food consumption).
-
Weighing: Accurately weigh the calculated amount of Thiamet G and the corresponding amount of powdered standard mouse chow.
-
Mixing:
-
For small batches, use geometric dilution. Start by mixing the Thiamet G with an equal amount of powdered chow.
-
Gradually add more chow in increments, ensuring thorough mixing at each step until all the chow is incorporated.
-
For larger batches, use a V-blender to ensure a homogenous mixture.
-
-
Pelleting (Optional but recommended): If equipment is available, re-pellet the formulated chow to prevent the inhibitor from settling and to ensure consistent dosing.
-
Storage: Store the Thiamet G-formulated chow in airtight containers at 4°C, protected from light, to maintain stability.
-
Control Diet: Prepare a control diet using the same batch of standard mouse chow without the addition of Thiamet G.
Protocol 2: Oral Gavage Administration of OGA Inhibitors
This protocol provides a general procedure for single-dose oral administration.
Objective: To administer a precise dose of an OGA inhibitor directly into the stomach of a mouse.
Materials:
-
OGA inhibitor (e.g., Thiamet G)
-
Vehicle (e.g., sterile water, saline, or a specific formulation buffer)
-
Precision balance
-
Vortex mixer or sonicator
-
Animal gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Mouse scale
-
PPE
Procedure:
-
Drug Preparation:
-
Calculate the amount of OGA inhibitor needed based on the desired dose (e.g., 10 mg/kg or 500 mg/kg) and the weight of the mouse.
-
Prepare a stock solution of the inhibitor in the chosen vehicle. Ensure the inhibitor is fully dissolved or forms a stable suspension. Use a vortex mixer or sonicator if necessary. The final volume for gavage should typically be between 5-10 mL/kg.
-
-
Animal Handling:
-
Weigh the mouse to determine the exact volume of the drug solution to administer.
-
Gently but firmly restrain the mouse to immobilize its head and body.
-
-
Gavage Procedure:
-
Fill the syringe with the correct volume of the drug solution and attach the gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly and steadily advance the needle into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the mouse for any signs of distress or adverse reactions.
Mandatory Visualizations
Signaling Pathway: O-GlcNAc Cycling
Caption: O-GlcNAc cycling pathway and the inhibitory action of this compound on OGA.
Experimental Workflow: Chronic In-Diet Administration Study
Caption: Workflow for a chronic in-diet this compound study in a mouse model.
Logical Relationship: Dosage, OGA Inhibition, and Therapeutic Effect
Caption: Relationship between this compound dosage and therapeutic outcome.
Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines for animal care and use. The optimal dosage and administration of this compound in any given mouse model must be determined empirically.
References
- 1. Loss of O-GlcNAcase catalytic activity leads to defects in mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A mouse model for functional dissection of TAB1 O-GlcNAcylation | Semantic Scholar [semanticscholar.org]
- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationships between gene expression and behavior in mice in response to systemic modulation of the O-GlcNAcylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting O-GlcNAcylation Changes Post-GlcNAcstatin Treatment
Introduction
O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is critical in regulating a multitude of cellular functions, including signal transduction, transcription, metabolism, and cell cycle control.[1][2][4] The levels of O-GlcNAcylation are tightly controlled by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][4][5] Dysregulation of this process is implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.[2][5]
GlcNAcstatin is a potent and selective competitive inhibitor of O-GlcNAcase (OGA).[6] By blocking the activity of OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a global increase in intracellular O-GlcNAcylation levels.[6][7] This makes this compound a valuable chemical tool for researchers to investigate the functional consequences of elevated O-GlcNAcylation. These application notes provide detailed protocols for several common methods used to detect and quantify the changes in protein O-GlcNAcylation following treatment with this compound.
O-GlcNAc Cycling and Inhibition by this compound
The diagram below illustrates the dynamic cycling of O-GlcNAcylation. The enzyme OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway, to add O-GlcNAc to proteins. OGA reverses this modification. This compound specifically inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins.
General Experimental Workflow
A typical experiment to assess changes in O-GlcNAcylation involves cell culture, treatment with this compound, cell lysis, and subsequent analysis using one of several detection methods. The choice of method depends on whether a global assessment or a site-specific, quantitative analysis is required.
Method 1: Western Blot Analysis for Global O-GlcNAcylation
Application Note: Western blotting is a widely used, accessible, and semi-quantitative method to assess global changes in protein O-GlcNAcylation.[6][8] It relies on pan-specific antibodies that recognize the O-GlcNAc moiety on a multitude of proteins. An increase in the overall signal intensity and the appearance of higher molecular weight bands in this compound-treated samples compared to controls indicates a successful inhibition of OGA.[6] The most common antibodies are CTD110.6 and RL2.[9][10] It is crucial to include OGA inhibitors in the lysis buffer to prevent de-O-GlcNAcylation during sample preparation.[8][11]
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to desired confluency and treat with the desired concentration of this compound (e.g., 20 µM) and a vehicle control for a specified time (e.g., 2-24 hours).[7]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 1 µM Thiamet-G, as this compound's activity may be less stable in lysates).[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[8]
-
Incubate the membrane overnight at 4°C with a primary anti-O-GlcNAc antibody (e.g., CTD110.6, diluted 1:1000) in blocking buffer.[8][10]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) for 1 hour at room temperature.[8]
-
Wash the membrane 3-4 times for 10 minutes each with TBST.
-
-
Detection:
Data Presentation:
The table below summarizes representative quantitative data from studies using OGA inhibitors to illustrate the expected effects.
| Cell Line | Inhibitor | Concentration | Treatment Time (hours) | Observed Change in Global O-GlcNAc | Reference |
| HEK 293 | This compound | Not specified | Not specified | Qualitative increase vs. PUGNAc | |
| HEK 293 | This compound G | 20 µM | 2 | Significant increase on ~200 proteins | [7] |
| SH-SY5Y | This compound | Not specified | Not specified | Qualitative increase in cell lysates | [6] |
| Jurkat | PUGNAc | 50 µM | 3 | 2- to 3-fold increase | [10][12] |
Method 2: Click Chemistry-Based Detection
Application Note: Click chemistry offers a powerful and highly specific method for detecting and enriching O-GlcNAcylated proteins.[11][13][14] This approach involves two main steps. First, cells are metabolically labeled with an unnatural sugar analog of N-acetylglucosamine, such as one containing an azide (B81097) (GlcNAz) or alkyne group.[7][13] This analog is incorporated into proteins by OGT. Second, the functional group (azide or alkyne) is conjugated to a reporter tag (e.g., biotin (B1667282) or a fluorophore) via a highly specific bio-orthogonal "click" reaction.[7][15] Biotin-tagged proteins can then be enriched using streptavidin beads for subsequent identification by mass spectrometry or detection by Western blot.[7][16]
Protocol:
-
Metabolic Labeling and Treatment:
-
Culture cells in media supplemented with an azide-modified glucosamine (B1671600) analog (e.g., 50 µM Ac₄GlcNAz) for 24-48 hours.
-
During the final hours of labeling (e.g., 2-24 hours), treat the cells with this compound and a vehicle control as described previously.
-
-
Cell Lysis and Click Reaction:
-
Lyse cells in a buffer containing 1% SDS.
-
Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by adding the following to the protein lysate (final concentrations):
-
Biotin-alkyne probe (e.g., 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (1 mM)
-
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Precipitate proteins (e.g., with chloroform/methanol) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS and dilute to reduce SDS concentration.
-
Add high-capacity streptavidin-agarose beads and incubate for 1.5 hours at room temperature to capture biotinylated proteins.[16]
-
Wash the beads extensively with buffers of decreasing SDS concentration (e.g., 1% SDS, 0.2% SDS, and finally a no-SDS buffer) to remove non-specifically bound proteins.[16]
-
-
Analysis:
-
For Western Blot: Elute the enriched proteins from the beads by boiling in Laemmli sample buffer and analyze by Western blot using an antibody against a specific protein of interest.
-
For Mass Spectrometry: Perform on-bead digestion of the captured proteins using trypsin. The resulting peptides can then be analyzed by LC-MS/MS to identify the enriched O-GlcNAcylated proteins.[7][17]
-
Method 3: Mass Spectrometry for Site-Specific Analysis
Application Note: Mass spectrometry (MS) is the gold standard for identifying specific sites of O-GlcNAcylation and quantifying changes at the peptide level.[9][18][19] Due to the low stoichiometry and labile nature of the O-GlcNAc modification, an enrichment step is almost always required prior to MS analysis.[19][20] This can be achieved using lectin affinity chromatography (e.g., WGA), antibody-based enrichment, or the click chemistry approach described above.[9][19] Fragmentation techniques like Electron Transfer Dissociation (ETD) are often preferred as they tend to preserve the labile glycosidic bond, facilitating unambiguous site localization.[18][21]
Protocol:
-
Sample Preparation and Enrichment:
-
Treat cells with this compound, lyse, and quantify protein as previously described.
-
Digest proteins into peptides using an enzyme like trypsin.
-
Enrich O-GlcNAcylated peptides using one of the following methods:
-
Click Chemistry: As described in Method 2, followed by on-bead digestion.[7]
-
Lectin Affinity Chromatography: Incubate peptide digests with wheat germ agglutinin (WGA)-conjugated beads to capture glycosylated peptides.[19]
-
Antibody Enrichment: Use an anti-O-GlcNAc antibody (e.g., CTD110.6) to immunoprecipitate O-GlcNAcylated proteins/peptides.[9]
-
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Employ a data acquisition strategy that includes fragmentation methods suitable for glycopeptides, such as a decision-tree approach using both Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[18][21] CID/HCD helps identify the peptide backbone, while ETD helps pinpoint the modification site by keeping the sugar intact.[18]
-
-
Data Analysis:
-
Use specialized software (e.g., Byonic™, MaxQuant) to search the MS/MS spectra against a protein database to identify peptides and localize the O-GlcNAc modification.
-
For quantitative analysis, techniques like label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used to compare the abundance of specific O-GlcNAc peptides between this compound-treated and control samples.[3][22]
-
Data Presentation:
Quantitative MS allows for the generation of extensive datasets detailing changes on specific proteins.
| Protein | UniProt ID | O-GlcNAc Site | Fold Change (+this compound G) | Biological Process | Reference |
| Representative Data | |||||
| Protein A | PXXXXX | S123 | +2.5 | Transcription | [17] |
| Protein B | PYYYYY | T45 | +1.8 | Cytoskeletal Regulation | [17] |
| Protein C | PZZZZZ | S89 | +3.1 | Hexosamine Signaling | [17] |
| ... | ... | ... | ... | ... | |
| Total Identified | ~200 proteins | Significant Increase | Various | [17] |
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 10. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteome wide purification and identification of O-GlcNAc-modified proteins using click chemistry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 20. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of O-GlcNAcylation Following GlcNAcstatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][2] O-GlcNAcylation is crucial for various cellular processes, including signal transduction, transcription, and metabolism. Its dysregulation has been implicated in the pathophysiology of several diseases, such as cancer, diabetes, and neurodegenerative disorders.[3][4]
GlcNAcstatin is a potent and selective inhibitor of OGA.[3] By blocking the activity of OGA, this compound prevents the removal of O-GlcNAc from proteins, leading to a state of hyper-O-GlcNAcylation.[3] This makes this compound a valuable chemical tool to investigate the functional roles of increased O-GlcNAcylation in various biological systems. These application notes provide a detailed protocol for performing a Western blot to detect and quantify the increase in global O-GlcNAcylation in cultured cells following treatment with this compound.
Data Presentation
Treatment of cells with this compound is expected to result in a dose-dependent increase in the global levels of O-GlcNAcylated proteins. The following table summarizes representative quantitative data on the effect of various this compound compounds on O-GlcNAc levels in HEK-293 cells, as determined by Western blot analysis.
| This compound | Concentration (µM) | Treatment Time (hours) | Approximate Fold Increase in O-GlcNAc Levels (Relative to Control) |
| This compound A | 1 | 6 | ~1.5 |
| 10 | 6 | ~2.5 | |
| This compound B | 0.02 | 6 | ~2.0 |
| 0.1 | 6 | ~3.0 | |
| 1 | 6 | ~4.0 | |
| This compound C | 0.02 | 6 | ~2.5 |
| 0.1 | 6 | ~3.5 | |
| 1 | 6 | ~4.5 | |
| This compound D | 0.02 | 6 | ~2.0 |
| 0.1 | 6 | ~3.0 | |
| 1 | 6 | ~4.0 | |
| This compound E | 1 | 6 | ~1.2 |
| 10 | 6 | ~2.0 |
Data is estimated from the histogram presented in Figure 3A of "GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation". The values represent the approximate increase in total O-GlcNAc signal as measured by densitometry of Western blots.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in assessing the impact of this compound on protein O-GlcNAcylation.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture : Culture the desired cell line (e.g., HEK-293, HeLa, SH-SY5Y) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Cell Seeding : Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the specific this compound analog).
-
Treatment : On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 20 nM, 100 nM, 1 µM, 10 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 6 hours).
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis : After the treatment period, place the culture plates on ice.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G) to prevent de-O-GlcNAcylation during sample processing.[1] A typical lysis buffer composition is 50 mM Tris (pH 7.4), 0.27 M sucrose, 1 mM sodium orthovanadate, 1 mM EDTA, 1 mM EGTA, 10 mM sodium β-glycerophosphate, 50 mM NaF, 1% Triton X-100, and 0.1% 2-mercaptoethanol.
-
Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.
Protocol 3: Western Blot Analysis of O-GlcNAc Levels
-
Sample Preparation : Based on the protein quantification results, normalize the protein concentration for all samples. Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[1]
-
SDS-PAGE : Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and perform electrophoresis to separate the proteins based on their molecular weight.[1]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., anti-O-GlcNAc antibody [CTD110.6] or [RL2]) diluted in blocking buffer (e.g., 1:5000 dilution) overnight at 4°C with gentle agitation.[1]
-
Washing : Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6 or anti-mouse IgG for RL2) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing : Repeat the washing step (step 6) to remove the unbound secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.[1]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[1]
-
Data Analysis : Quantify the band intensities of the entire lane for each sample using image analysis software to determine the relative change in global O-GlcNAcylation. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Mandatory Visualization
Caption: Mechanism of this compound-induced hyper-O-GlcNAcylation.
Caption: Workflow for Western blot analysis of O-GlcNAcylation.
References
- 1. scilit.com [scilit.com]
- 2. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GlcNAcstatin in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-GlcNAcylation is a dynamic and abundant post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins, involving the attachment of a single β-N-acetylglucosamine (O-GlcNAc) moiety to serine or threonine residues.[1] This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds O-GlcNAc, and O-GlcNAcase (OGA), which removes it.[1] O-GlcNAcylation acts as a crucial nutrient sensor, as the donor substrate for OGT, UDP-GlcNAc, is derived from glucose metabolism via the hexosamine biosynthetic pathway.[1][2]
In the context of Alzheimer's disease (AD), compelling evidence suggests that O-GlcNAcylation is dysregulated. A key feature of AD is the presence of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and senile plaques consisting of aggregated amyloid-β (Aβ) peptides.[3] Notably, O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, leading to a reciprocal relationship. In AD brains, a decrease in global O-GlcNAcylation has been observed, which is hypothesized to contribute to the hyperphosphorylation of tau, thereby promoting NFT formation.[4][5][6] Both tau and the amyloid precursor protein (APP) are known to be O-GlcNAcylated.[3][7]
GlcNAcstatin is a potent and highly selective inhibitor of OGA.[8] By blocking the removal of O-GlcNAc, this compound and other OGA inhibitors (such as Thiamet-G and Ceperognastat) effectively increase the overall levels of O-GlcNAcylation on proteins.[8][9] This mechanism presents a promising therapeutic strategy for AD, aiming to restore O-GlcNAc homeostasis and consequently mitigate tau and Aβ pathologies.[10][11]
Mechanism of Action of this compound
This compound functions by inhibiting the catalytic activity of OGA, the enzyme responsible for hydrolyzing the O-GlcNAc modification from proteins. This inhibition leads to a global increase in O-GlcNAcylation levels within the cell. The elevated O-GlcNAcylation has several downstream effects relevant to AD pathogenesis:
-
Reduction of Tau Hyperphosphorylation: Increased O-GlcNAcylation of tau can directly block phosphorylation at specific sites, thereby preventing the hyperphosphorylation that leads to its aggregation into NFTs.[6][10]
-
Modulation of APP Processing: O-GlcNAcylation of APP has been shown to favor its non-amyloidogenic processing, reducing the production of pathogenic Aβ peptides.[12]
-
Inhibition of Necroptosis: Recent studies have shown that O-GlcNAcylation can inhibit necroptosis, a form of programmed cell death implicated in the neuronal loss seen in AD.[13]
-
Neuroprotection: By restoring O-GlcNAc levels, OGA inhibitors may protect against Aβ toxicity and slow neurodegeneration.[6][8]
Data Presentation: Effects of OGA Inhibition in AD Models
The following tables summarize quantitative data from studies using OGA inhibitors in various models of Alzheimer's disease.
Table 1: Effect of OGA Inhibitors on Tau Phosphorylation
| OGA Inhibitor | Model System | Tau Phosphorylation Site | Effect | Reference |
| Thiamet-G | Mouse Brain (in vivo) | Thr181, Thr212, Ser214, Ser262/356, Ser404, Ser409 | Decrease | [5][9][14] |
| Thiamet-G | Mouse Brain (in vivo) | Ser199, Ser202, Ser396, Ser422 | Increase | [5][9][14] |
| Thiamet-G | Tauopathy Mouse Models | Multiple Pathological Sites | Overall Decrease in Aggregated, Hyperphosphorylated Tau | [11] |
Table 2: Effect of OGA Inhibitors on Aβ Pathology and Cognition
| OGA Inhibitor | Animal Model | Outcome Measure | Result | Reference |
| Thiamet-G | TAPP mice (mutant tau and APP) | Cognitive Decline | Blocked | [15] |
| Thiamet-G | TAPP mice (mutant tau and APP) | Aβ Peptide Levels | Decreased | [15] |
| Thiamet-G | TAPP mice (mutant tau and APP) | Amyloid Plaques | Decreased | [15] |
| Thiamet-G | DS mice (AD-like hallmarks) | Cognitive Impairments | Rescued | [16] |
Table 3: Pharmacokinetics and Target Engagement of OGA Inhibitors
| OGA Inhibitor | Study Population | Key Finding | Result | Reference |
| Ceperognastat (LY3372689) | Animals and Humans | Brain OGA Enzyme Occupancy | > 95% | [11][17] |
| Ceperognastat (LY3372689) | Preclinical | Brain OGA Enzyme Occupancy to increase O-GlcNAc-tau | > 80% | [17] |
| MK-8719 | Humans (Phase 1) | Safety Profile | Generally well tolerated | [8] |
| ASN90 | Humans (Phase 1) | Target Engagement (PBMCs) | EC50 of 209 nM | [12] |
Experimental Protocols
The following are generalized protocols for experiments utilizing this compound or other OGA inhibitors in AD research. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro OGA Inhibition Assay
This protocol is designed to determine the inhibitory potency (e.g., IC50) of this compound on purified OGA enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Prepare solutions of purified human OGA enzyme and a fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide) in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the OGA enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal at appropriate excitation/emission wavelengths over time (kinetic assay) or at a fixed time point (endpoint assay).
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the reaction rate or endpoint fluorescence against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Tau Phosphorylation
This protocol uses a neuronal cell line (e.g., SH-SY5Y) to assess the effect of this compound on tau phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture neuronal cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Total tau
-
Phospho-tau (at specific sites, e.g., pS396, pT212)
-
O-GlcNAc (e.g., RL2 or CTD110.6 antibody)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Perform densitometric analysis of the western blot bands.
-
Normalize the levels of phospho-tau and O-GlcNAcylated proteins to total tau and the loading control, respectively.
-
In Vivo Study in an AD Mouse Model
This protocol outlines a study to evaluate the therapeutic efficacy of this compound in a transgenic mouse model of AD (e.g., 5xFAD, TAPP).
Methodology:
-
Animal Grouping and Dosing:
-
Acquire transgenic AD mice and age-matched wild-type controls.
-
Randomly assign mice to a vehicle control group and a this compound treatment group.
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage) for a predetermined duration (e.g., 1-3 months).
-
-
Behavioral Analysis:
-
Towards the end of the treatment period, perform a battery of behavioral tests to assess learning and memory (e.g., Morris water maze, Y-maze, novel object recognition).[16]
-
-
Tissue Collection and Processing:
-
Following the final behavioral test, euthanize the mice.
-
Perfuse with saline and collect the brains.
-
Dissect the brain into two hemispheres. Snap-freeze one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for histology.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue to prepare lysates.
-
Perform western blotting as described in Protocol 4.2 to analyze levels of O-GlcNAcylation, total and phospho-tau, and APP fragments.
-
Use ELISA kits to quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
-
Histological Analysis:
-
Section the fixed brain tissue using a cryostat or microtome.
-
Perform immunohistochemistry using antibodies against Aβ (to detect plaques) and phospho-tau (to detect tangles).
-
Use stains like Thioflavin S or Congo red to visualize dense-core plaques.
-
Quantify plaque load and tangle pathology using image analysis software.
-
Signaling Pathways
This compound-mediated OGA inhibition impacts several signaling pathways implicated in AD.
Tau Phosphorylation and O-GlcNAcylation Crosstalk
Increased O-GlcNAcylation directly competes with phosphorylation on tau. By elevating O-GlcNAc levels on tau, this compound can prevent its hyperphosphorylation by various kinases (like GSK-3β), thus reducing its propensity to aggregate and form NFTs.[9][14] However, the effect can be site-specific, as some studies show that acute high-dose treatment can also stimulate GSK-3β activity, leading to increased phosphorylation at certain sites.[5][9][14]
APP Processing Pathway
OGA inhibition can also influence the processing of APP. Increased O-GlcNAcylation of APP and components of the γ-secretase complex can shift APP processing from the amyloidogenic pathway (which produces Aβ) towards the non-amyloidogenic pathway.
Conclusion
This compound and other OGA inhibitors represent a novel and promising therapeutic avenue for Alzheimer's disease. By targeting the fundamental process of O-GlcNAcylation, these compounds can simultaneously address both major pathological hallmarks of the disease: tau hyperphosphorylation and amyloid-β production. The protocols and data presented here provide a framework for researchers to investigate the potential of OGA inhibition in their own AD research models. Further studies are essential to fully elucidate the long-term effects and clinical potential of this therapeutic strategy.
References
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O -GlcNAc and Neurodegeneration: Biochemical Mechanisms and Potential Roles in Alzheimer's Disease and Beyond [summit.sfu.ca]
- 3. O-GlcNAc – a posttranslational modification implicated in Alzheimer disease? [bonndoc.ulb.uni-bonn.de]
- 4. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]
- 6. The Emerging Link between O-GlcNAc and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAcylation as a Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of an O-GlcNAcase inhibitor on tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery and clinical translation of ceperognastat, an O‐GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. O-GlcNAcylation ameliorates the pathological manifestations of Alzheimer’s disease by inhibiting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation [summit.sfu.ca]
- 15. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting protein O‐Glcnacylation to rescue cognitive defects and Alzheimer‐like signatures in a mouse model of down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and clinical translation of ceperognastat, an O-GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing GlcNAcstatin concentration for maximum OGA inhibition
Welcome to the technical support center for GlcNAcstatin, a potent and highly selective inhibitor of O-GlcNAcase (OGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximal and reliable OGA inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, competitive inhibitor of O-GlcNAcase (OGA), the sole enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] Its mechanism involves mimicking the transition state of the O-GlcNAc substrate, binding tightly to the OGA active site and preventing it from removing O-GlcNAc moieties from proteins.[3] This leads to a dose-dependent increase, or hyper-O-GlcNAcylation, of intracellular proteins, allowing for the study of this post-translational modification's role in various cellular processes.[4][5]
Q2: What makes this compound different from other OGA inhibitors like PUGNAc?
The primary advantage of this compound is its exceptional selectivity. While older inhibitors like PUGNAc inhibit OGA, they also significantly inhibit lysosomal β-hexosaminidases (HexA/B) due to structural similarities in the active sites.[1][3] This lack of selectivity can lead to off-target effects, such as increased ganglioside levels, which may complicate data interpretation.[1] this compound was specifically designed to overcome this, exhibiting up to 100,000-fold selectivity for OGA over HexA/B, making it a more precise tool for studying O-GlcNAc signaling.[3][6]
Q3: Is this compound cell-permeable?
Yes, this compound and its derivatives are cell-permeant, allowing them to effectively inhibit OGA within intact cells.[7] Studies have demonstrated that treatment of various cell lines, including HEK 293 and SH-SY5Y, with low nanomolar concentrations of this compound leads to a significant increase in total cellular O-GlcNAcylation.[3][6]
Q4: What is the typical effective concentration range for this compound in cell culture?
The effective concentration can vary depending on the cell type, incubation time, and specific this compound derivative used. However, a general starting point is the low nanomolar range. Based on published data, concentrations from 10 nM to 1 µM are often effective at inducing hyper-O-GlcNAcylation in cultured cells.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How should I prepare and store this compound solutions?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.5% v/v) and consistent across all experimental conditions, including a vehicle-only control, to avoid solvent-induced artifacts.[8]
Quantitative Data: Inhibitor Potency
The following table summarizes the inhibitory potency (Kᵢ) of various this compound derivatives against human OGA (hOGA) and provides a comparison with the less selective inhibitor, PUGNAc. Lower Kᵢ values indicate higher potency.
| Inhibitor | Human OGA (hOGA) Kᵢ (nM) | Human HexA/B Kᵢ (nM) | Selectivity (HexA/B / hOGA) |
| This compound | ~0.005 (5 pM)* | 520 | ~100,000 |
| This compound A | 4.3 ± 0.2 | 0.55 ± 0.05 | Not Selective |
| This compound B | 0.42 ± 0.06 | 0.17 ± 0.05 | Not Selective |
| This compound C | 4.4 ± 0.1 | 550 ± 10 | 164 |
| This compound D | 0.74 ± 0.09 | 2.7 ± 0.4 | 4 |
| PUGNAc | 35 ± 6 | 25 ± 2.5 | Not Selective |
*Note: The 5 pM value was determined for a bacterial OGA homologue, which is highly conserved with the human enzyme.[3][6] Data compiled from Dorfmueller et al., 2009 and Macauley et al., 2006.[5][6]
Visualizations
Caption: O-GlcNAc cycling and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound concentration.
Troubleshooting Guide
Problem: I am not seeing an increase in O-GlcNAcylation after treatment.
-
Question: Is the this compound concentration high enough? Answer: The required concentration can be cell-type dependent. We recommend performing a dose-response curve, starting from low nanomolar to low micromolar concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Question: Is the incubation time sufficient? Answer: An increase in O-GlcNAcylation can often be detected within a few hours, but maximal effects might require longer incubation (e.g., 12-24 hours). A time-course experiment can help optimize this parameter.
-
Question: Is the inhibitor viable? Answer: Ensure your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Question: Are your cell culture conditions optimal? Answer: The level of O-GlcNAcylation is sensitive to nutrient availability, particularly glucose, as it is the precursor for the UDP-GlcNAc donor substrate used by OGT.[9] Ensure consistent media formulation and glucose concentration across experiments to minimize variability.
Problem: I am observing cell toxicity or other unexpected phenotypes.
-
Question: Is the this compound concentration too high? Answer: While this compound is highly specific, very high concentrations of any compound can cause toxicity. Always perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your dose-response experiment to identify a non-toxic working concentration range.[8]
-
Question: Is the solvent concentration causing toxicity? Answer: Ensure the final concentration of your solvent (e.g., DMSO) is below 0.5% (v/v) and that you include a vehicle-only control in all experiments to differentiate between inhibitor-specific effects and solvent-induced effects.[8]
-
Question: Could the observed phenotype be a direct result of hyper-O-GlcNAcylation? Answer: A global increase in O-GlcNAcylation can have profound effects on cellular signaling, transcription, and protein stability, which could lead to phenotypes like reduced proliferation or apoptosis depending on the cellular context.[4] This may be an on-target effect of OGA inhibition. Consider using genetic approaches like OGA knockout or knockdown as an orthogonal method to confirm that the phenotype is due to OGA inhibition.[10][11]
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ in an In Vitro OGA Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified OGA using a fluorogenic substrate.
Materials:
-
Recombinant human OGA (hOGA)
-
This compound
-
Assay Buffer: McIlvaine buffer (0.2 M Na₂HPO₄, 0.1 M citric acid, pH 5.7) with 0.1 mg/mL BSA.
-
Substrate: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-NAG). Prepare a stock in DMSO and dilute in Assay Buffer.
-
Stop Solution: 3 M Glycine-NaOH, pH 10.3.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer. You will need a range that brackets the expected IC₅₀ (e.g., from 0.01 nM to 100 nM), plus a no-inhibitor control.
-
Set up Reactions: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
This compound dilution (or buffer for the control)
-
hOGA enzyme solution (e.g., final concentration of 2 nM)
-
-
Initiate Reaction: Add the 4MU-NAG substrate to each well to start the reaction. The final substrate concentration should be at or near its Kₘ value for the enzyme.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). Ensure that less than 10% of the substrate is consumed in the no-inhibitor control well to maintain initial velocity kinetics.
-
Stop Reaction: Add Stop Solution to each well to terminate the reaction. The high pH also enhances the fluorescence of the liberated 4-methylumbelliferone (B1674119) product.
-
Measure Fluorescence: Read the fluorescence of each well using the plate reader.
-
Calculate IC₅₀:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the average fluorescence of the no-inhibitor control to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of OGA activity.[12][13][14]
-
Protocol 2: Western Blot Analysis of Cellular O-GlcNAcylation
This protocol details how to assess the effect of this compound on total protein O-GlcNAcylation in a cultured cell line.
Materials:
-
Cell line of interest (e.g., HEK293, HCT116)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Anti-O-GlcNAc (e.g., RL2 or CTD110.6), loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to about 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system. Multiple exposures may be necessary to ensure the signal is within the linear range.
-
After imaging, you can strip the membrane and re-probe with a loading control antibody to confirm equal protein loading across lanes.
-
Quantify the O-GlcNAc signal (total lane intensity) for each condition and normalize it to the corresponding loading control signal. An increase in the normalized signal relative to the vehicle control indicates successful OGA inhibition.
-
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-derived mutation in the OGA stalk domain promotes cell malignancy through dysregulating PDLIM7 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The correlation between cellular O-GlcNAcylation and sensitivity to O-GlcNAc inhibitor in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stem cell fate determination through protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OGA Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 11. Writing and erasing O-GlcNAc from target proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting off-target effects of GlcNAcstatin
Welcome to the technical support center for GlcNAcstatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins.[1][2] Its primary mechanism is to act as a competitive inhibitor of OGA, binding to the active site with extremely high affinity (in the picomolar to nanomolar range).[3][4] This inhibition leads to an increase in the overall levels of O-GlcNAcylated proteins within the cell, a state often referred to as hyper-O-GlcNAcylation.[1] This makes this compound a valuable chemical tool for studying the functional roles of the O-GlcNAc modification in various cellular processes.[1][5]
Q2: What are the primary off-targets for this compound?
A2: The most significant off-targets for this compound are the human lysosomal β-hexosaminidases, specifically HexA and HexB.[1][5] These enzymes share a similar substrate-assisted catalytic mechanism with OGA.[1] Early versions of this compound, such as this compound A, inhibit HexA/B with potency similar to their inhibition of OGA, which can lead to confounding experimental results.[1] Inhibition of lysosomal hexosaminidases can lead to cellular effects independent of OGA inhibition, such as the accumulation of gangliosides.[6]
Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with OGA inhibition. Could this be an off-target effect?
A3: Yes, unexpected cellular responses, including toxicity, could be due to off-target effects, primarily the inhibition of lysosomal hexosaminidases.[6] While newer this compound derivatives are highly selective, it is crucial to rule out off-target effects. It is also important to note that very high levels of O-GlcNAcylation, even from on-target OGA inhibition, can sometimes interfere with normal cellular processes like the cell cycle, potentially leading to toxicity or unexpected phenotypes.[7] Recent studies with several structurally distinct OGA inhibitors have also suggested potential class-wide synaptotoxic effects in neuronal models, indicating that even on-target effects can be complex.[8]
Q4: How can I confirm that my observed phenotype is due to on-target OGA inhibition?
A4: To confirm that your results are due to specific inhibition of OGA, you should perform several control experiments:
-
Use a More Selective Inhibitor: Switch to a more selective this compound derivative like this compound G, which has over 900,000-fold selectivity for OGA over HexA/B.[9] If the phenotype persists, it is more likely to be an on-target effect.
-
Use a Structurally Different OGA Inhibitor: Replicate the key experiment using a different class of OGA inhibitor, such as Thiamet-G.[4] If both inhibitors produce the same phenotype, it strongly suggests the effect is due to OGA inhibition.
-
Perform a Rescue Experiment: Attempt to rescue the phenotype by overexpressing OGA in your cells. If the phenotype is reversed or diminished upon OGA overexpression, it confirms the effect was due to OGA inhibition.
-
Confirm Target Engagement: Always verify that your this compound treatment is increasing global O-GlcNAcylation in your specific cell model using Western blot analysis.
Quantitative Data: this compound Derivative Selectivity
The following table summarizes the inhibitory potency and selectivity of various this compound derivatives against human O-GlcNAcase (hOGA) and the off-target human lysosomal hexosaminidases (hHexA/B). Using a derivative with a higher selectivity ratio is a key strategy to minimize off-target effects.
| Compound | hOGA Ki (nM) | hHexA/B Ki or IC50 (nM) | Selectivity Ratio (HexA/B / OGA) | Reference |
| This compound A | ~0.55 | ~0.55 | ~1 | [1] |
| This compound C | ~4.0 | ~640 | ~160 | [1][10] |
| This compound D | 0.74 | ~3 | ~4 | [6] |
| This compound F | ~8.3 | ~8,300 | ~1,000 | [9] |
| This compound G | ~7.7 | ~7,000,000 | >900,000 | [9] |
Note: Ki and IC50 values are compiled from multiple sources and may vary based on assay conditions. The selectivity ratio is calculated as (HexA/B Ki) / (hOGA Ki).
Experimental Protocols & Methodologies
Protocol 1: Western Blot Analysis of Cellular O-GlcNAcylation
This protocol confirms the on-target activity of this compound by measuring the increase in total protein O-GlcNAcylation in treated cells.
Materials:
-
Cells of interest
-
This compound (or other OGA inhibitor)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibody: Anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary Antibody: Loading control (e.g., anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the lysate, collect it, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Re-probe the blot for a loading control to ensure equal protein loading. A successful experiment will show a dose-dependent increase in the O-GlcNAc signal across many protein bands in the this compound-treated lanes compared to the vehicle control.[3]
Protocol 2: Lysosomal Hexosaminidase Activity Assay
This assay measures the extent of off-target inhibition of HexA/B in cell lysates.
Materials:
-
Cell lysate (prepared as in Protocol 1, but without boiling)
-
Assay Buffer: Citrate/phosphate buffer, pH 4.5
-
Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.5
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or a vehicle control.
-
Reaction Setup: In a 96-well plate, add a small amount of cell lysate to each well.
-
Inhibitor Addition: Add different concentrations of this compound (or the concentration used in your primary experiment) to the wells to measure direct inhibition.
-
Initiate Reaction: Add the 4-MUG substrate to all wells to start the reaction. Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by adding the Stop Solution.
-
Measure Fluorescence: Read the fluorescence on a plate reader. The fluorescent product, 4-methylumbelliferone, is proportional to enzyme activity.
-
Analysis: Compare the fluorescence in the inhibitor-treated wells to the vehicle control. A significant decrease in fluorescence indicates off-target inhibition of lysosomal hexosaminidases.
Visualizations and Workflows
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 6. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
how to ensure GlcNAcstatin selectivity for OGA over hexosaminidases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing GlcNAcstatin, a potent O-GlcNAcase (OGA) inhibitor. The focus is on ensuring its selective use for OGA over related lysosomal hexosaminidases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's selectivity for O-GlcNAcase (OGA) over lysosomal hexosaminidases?
A1: this compound's selectivity is primarily achieved by exploiting structural differences in the active sites of OGA and lysosomal hexosaminidases. OGA possesses a deep hydrophobic pocket adjacent to the N-acetylglucosamine (GlcNAc) binding site, which is absent or much shallower in hexosaminidases.[1][2] this compound derivatives with extended N-acyl groups are designed to fit into this unique pocket in OGA, significantly enhancing binding affinity and selectivity.[1][2][3] Lysosomal hexosaminidases lack this pocket and therefore cannot accommodate the extended side chains of the more selective this compound variants, leading to much weaker inhibition.[2]
Q2: Which this compound derivative offers the highest selectivity for OGA?
A2: Among the reported derivatives, this compound G exhibits the highest selectivity for human OGA (hOGA) over lysosomal hexosaminidases.[1][2][4] It has been shown to be over 900,000-fold more selective for hOGA.[2][4] This remarkable selectivity is attributed to its extended N-acyl group, which optimally occupies the deep active site pocket of OGA.[2]
Q3: I am observing off-target effects in my cell-based assay. Could this be due to inhibition of lysosomal hexosaminidases?
A3: While highly selective this compound derivatives like this compound G are unlikely to cause significant off-target effects via hexosaminidase inhibition at typical working concentrations, less selective, first-generation OGA inhibitors like PUGNAc are known to inhibit lysosomal hexosaminidases.[1][3] If you are using a less selective this compound variant or a different class of OGA inhibitor, it is crucial to verify its selectivity profile. Consider using a control compound with poor OGA inhibition but good hexosaminidase inhibition, or switching to a more selective inhibitor like this compound G to confirm that the observed phenotype is due to OGA inhibition.
Q4: How does the pH of my assay buffer affect this compound potency?
A4: The potency of some this compound derivatives can be pH-dependent. For instance, this compound C shows maximum potency at a pH of 6.6.[2] However, human OGA has a pH optimum of around 7.3.[2] It is recommended to perform your enzymatic assays at a pH that is optimal for the enzyme's activity (typically physiological pH ~7.3-7.4) while being aware of any potential impact on the inhibitor's potency.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my OGA inhibition assay.
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | Ensure the recombinant OGA is properly stored and handled to maintain its activity. Perform a control experiment to check for consistent enzyme activity over the course of the assay. |
| Substrate Concentration | The IC50 value is dependent on the substrate concentration relative to its Km. Ensure you are using a consistent substrate concentration, ideally at or below the Km value, for all experiments. For converting IC50 to a more absolute inhibition constant (Ki), use the Cheng-Prusoff equation.[5] |
| Buffer Conditions | Verify the pH and ionic strength of your assay buffer. As mentioned, pH can influence inhibitor potency.[2] |
| Inhibitor Dilution Series | Inaccuracies in preparing the serial dilutions of this compound can lead to variability. Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Problem 2: My cell-based assay shows lower than expected increases in O-GlcNAcylation levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell Permeability | While GlcNAcstatins are designed to be cell-permeable, their uptake can vary between cell lines.[2][5] You may need to optimize the incubation time and concentration of the inhibitor. |
| Inhibitor Stability in Culture Media | The stability of this compound in your specific cell culture medium over the treatment period could be a factor. Consider a time-course experiment to determine the optimal treatment duration. |
| Cellular O-GlcNAc Dynamics | Cells can have homeostatic mechanisms that counteract the effects of OGA inhibition over time, such as altered expression of OGT or OGA.[6][7] Analyze O-GlcNAcylation levels at different time points to capture the peak response. |
| Detection Method | Ensure your antibody for detecting O-GlcNAcylated proteins is sensitive and specific. Validate your western blot or other detection methods with appropriate positive and negative controls. |
Quantitative Data Summary
The following tables summarize the inhibitory potency and selectivity of various this compound derivatives against human O-GlcNAcase (hOGA) and human lysosomal Hexosaminidases A and B (hHexA/B).
Table 1: Inhibitory Potency of this compound Derivatives
| Inhibitor | hOGA Ki (nM) | hHexA/B IC50 (nM) |
| This compound A | 4.3 | 6,500 |
| This compound B | 0.4 | 1,000 |
| This compound C | 4.4 | 700,000 |
| This compound D | 0.7 | 3,000 |
| This compound F | 2.6 | >2,500,000 |
| This compound G | 4.1 | ~7,000,000 |
| PUGNAc | ~50 | ~70 |
Data compiled from multiple sources.[2][3][5] Ki and IC50 values can vary slightly depending on assay conditions.
Table 2: Selectivity of this compound Derivatives for hOGA
| Inhibitor | Selectivity (hHexA/B IC50 / hOGA Ki) |
| This compound A | ~1,512-fold |
| This compound B | ~2,500-fold |
| This compound C | ~159,091-fold |
| This compound D | ~4,286-fold |
| This compound F | >961,538-fold |
| This compound G | >900,000-fold |
| PUGNAc | ~1.4-fold (non-selective) |
Selectivity is calculated based on the data in Table 1.
Experimental Protocols
Protocol 1: In Vitro OGA/Hexosaminidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC50) of this compound derivatives against OGA and hexosaminidases using a fluorogenic substrate.
Materials:
-
Recombinant human OGA
-
Purified human placental lysosomal hexosaminidases (HexA/B)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.3, 100 mM NaCl, 0.1% BSA
-
Stop Solution: 0.5 M glycine, pH 10.4
-
This compound derivative of interest
-
96-well black microplates
-
Plate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations for the dose-response curve.
-
In the 96-well plate, add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 25 µL of the enzyme solution (hOGA or hHexA/B) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence on a plate reader.
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: O-GlcNAc Cycling Pathway and the inhibitory action of this compound on OGA.
References
- 1. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
common issues in GlcNAcstatin experiments and how to solve them
Welcome to the technical support center for GlcNAcstatin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] It functions as a competitive inhibitor with a picomolar affinity for OGA, effectively mimicking the transition state of the enzyme-substrate complex.[1][2] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of protein O-GlcNAcylation in cells, allowing for the study of this dynamic post-translational modification in various signaling pathways.[1][2][3]
Q2: What are the advantages of using this compound over other OGA inhibitors like PUGNAc or Thiamet-G?
This compound and its derivatives offer significant advantages in terms of potency and selectivity. Compared to older inhibitors like PUGNAc, which also potently inhibits lysosomal β-hexosaminidases, this compound exhibits a much higher selectivity for OGA (up to 900,000-fold for some derivatives), minimizing off-target effects that can complicate data interpretation.[2][4] This high selectivity is crucial for accurately attributing observed cellular effects to the inhibition of OGA.[4]
Q3: How should I prepare and store this compound?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] Ensure the powder is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
Storage:
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6]
-
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the DMSO stock solution in pre-warmed cell culture medium. It is recommended to perform a serial dilution to prevent precipitation of the compound.[5] The final DMSO concentration in the cell culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Q4: What is the expected outcome of a successful this compound experiment?
A successful experiment will show a dose-dependent increase in global O-GlcNAcylation levels in treated cells compared to vehicle-treated controls. This is typically visualized by Western blotting using an O-GlcNAc-specific antibody (e.g., CTD110.6 or RL2). The increase in O-GlcNAcylation should be detectable at nanomolar concentrations of this compound.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No observable increase in O-GlcNAcylation after treatment | 1. Inactive Compound: Improper storage or handling of this compound may have led to its degradation. 2. Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Insufficient Incubation Time: The treatment duration may not be long enough to see a significant accumulation of O-GlcNAcylated proteins. 4. Cellular Compensation: Some cell lines may adapt to OGA inhibition by downregulating O-GlcNAc transferase (OGT) or upregulating OGA expression over time.[9] 5. Western Blot Issues: Problems with antibody concentration, blocking, or detection reagents can obscure the signal. | 1. Use a fresh aliquot of this compound from a properly stored stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 10 nM to 1 µM). 3. Increase the incubation time (e.g., try 6, 12, or 24 hours). A 6-hour treatment is often sufficient to see an effect.[10] 4. Analyze earlier time points to capture the initial increase in O-GlcNAcylation before compensatory mechanisms are fully activated. 5. Optimize your Western blot protocol, including titration of the primary O-GlcNAc antibody and ensuring appropriate blocking conditions (5% BSA is recommended over milk). |
| High Cell Death or Cytotoxicity | 1. High Concentration of this compound: Although highly selective, very high concentrations of any compound can induce toxicity. 2. High DMSO Concentration: The final concentration of the DMSO vehicle in the culture medium may be too high (typically >0.5%).[7] 3. Prolonged Incubation: Long-term inhibition of OGA can disrupt cellular homeostasis and lead to cell death in some cell types. 4. Cell Line Sensitivity: Different cell lines have varying sensitivities to OGA inhibition. | 1. Lower the concentration of this compound to the lowest effective concentration determined from a dose-response curve. 2. Ensure the final DMSO concentration is non-toxic for your specific cell line (generally ≤ 0.1%).[7] 3. Reduce the incubation time. 4. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold of this compound for your cell line. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell confluency, passage number, or growth conditions can affect cellular responses. 2. Inconsistent Reagent Preparation: Inconsistent dilution of this compound stock or other reagents. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution can reduce its potency. | 1. Standardize cell culture procedures, ensuring consistent seeding density and confluency at the time of treatment. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Use single-use aliquots of the this compound stock solution. |
Quantitative Data Summary
The following tables summarize the inhibitory potency and effective cellular concentrations of various this compound derivatives.
Table 1: Inhibitory Potency (Ki) of this compound Derivatives against Human OGA (hOGA) and Lysosomal Hexosaminidases (HexA/B)
| Compound | hOGA Ki (nM) | HexA/B Ki (nM) | Selectivity (HexA/B / hOGA) |
| This compound A | 4.3 | 550 | ~128-fold |
| This compound B | 0.42 | 170 | ~405-fold |
| This compound C | 4.4 | >10,000 | >2270-fold |
| This compound D | 0.7 | 2,900 | ~4140-fold |
| This compound G | 2.6 | >2,300,000 | >900,000-fold |
Data compiled from Dorfmueller et al., 2009 and other sources.[8]
Table 2: Effective Cellular Concentrations (EC50) of this compound Derivatives
| Compound | Cell Line | EC50 (nM) | Incubation Time | Assay Method |
| This compound C | HEK293 | 20 | 6 hours | Western Blot |
| This compound G | HEK293 | 20 | 6 hours | Western Blot |
| This compound G | HEK293 | 3 | 6 hours | Immunofluorescence |
Data compiled from Macauley et al., 2010.[10] Note that an increase in O-GlcNAcylation in HeLa, HT-1080, SH-SY5Y, and U-2 OS cells has been observed at concentrations as low as 20 nM for this compound C.[8]
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight.
-
Preparation of Working Solution: Thaw a single-use aliquot of your 10 mM this compound stock in DMSO. Perform serial dilutions in pre-warmed complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and an OGA inhibitor (e.g., 1 µM Thiamet-G or PUGNAc) to preserve the O-GlcNAc modification during sample processing.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA). The lysates are now ready for downstream analysis like Western blotting.
Protocol 2: Western Blot for O-GlcNAc Detection
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 4-20% Tris-Glycine SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Do not use milk as a blocking agent as it contains glycoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with an O-GlcNAc specific primary antibody (e.g., anti-O-GlcNAc [CTD110.6] or [RL2]) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
O-GlcNAc Cycling and Inhibition by this compound
The dynamic balance of O-GlcNAcylation is maintained by O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA). This compound specifically inhibits OGA, leading to the accumulation of O-GlcNAcylated proteins.
Caption: O-GlcNAc cycling is regulated by OGT and OGA. This compound inhibits OGA, increasing O-GlcNAcylation.
O-GlcNAcylation and Insulin (B600854) Signaling
Increased O-GlcNAcylation, which can be induced by this compound, has been shown to attenuate insulin signaling by modifying key components of the pathway, potentially contributing to insulin resistance.
Caption: this compound-induced O-GlcNAcylation can negatively regulate key nodes in the insulin signaling pathway.
O-GlcNAcylation in the Hippo/YAP Pathway
O-GlcNAcylation plays a crucial role in regulating the Hippo pathway, a key signaling cascade controlling cell proliferation and organ size. Increased O-GlcNAcylation of the transcriptional co-activator YAP (Yes-associated protein) can enhance its activity.
Caption: O-GlcNAcylation of YAP, enhanced by this compound, promotes its nuclear activity and cell proliferation.
Crosstalk between O-GlcNAcylation and MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is intertwined with O-GlcNAcylation. Changes in O-GlcNAc levels can modulate the phosphorylation and activity of key MAPK pathway components like p38 and ERK1/2.
Caption: O-GlcNAcylation, regulated by this compound, can modulate the activity of the MAPK signaling pathway.
References
- 1. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis [frontiersin.org]
- 10. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results after GlcNAcstatin treatment
Welcome to the technical support center for GlcNAcstatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during their experiments with this potent O-GlcNAcase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the use of this compound.
1. Why am I not observing an increase in global O-GlcNAcylation after this compound treatment?
Answer: This is a common issue that can arise from several factors, including suboptimal experimental conditions or issues with reagents.
Troubleshooting Guide:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time for your cell type. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.[1]
-
Cell Line Specificity: The response to this compound can vary between cell lines. Some cell lines may have lower O-GlcNAcase activity or different inhibitor uptake rates.
-
Inhibitor Quality: Verify the purity and activity of your this compound stock. Improper storage or handling can lead to degradation.
-
Western Blotting Protocol: Optimize your Western blotting protocol for O-GlcNAc detection. This includes using an appropriate anti-O-GlcNAc antibody, ensuring complete protein transfer, and using a suitable blocking buffer.[2][3]
| Parameter | Recommendation |
| This compound Concentration | 10 nM - 1 µM (start with a range) |
| Incubation Time | 6 - 24 hours (start with a time-course) |
| Positive Control | Lysate from cells treated with a known OGA inhibitor like PUGNAc.[1] |
| Antibody | Use a well-validated anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).[2] |
2. I am observing significant cell death or toxicity after this compound treatment. Is this expected?
Answer: While this compound is designed to be a specific O-GlcNAcase inhibitor, high concentrations or prolonged exposure can sometimes lead to cellular stress and toxicity. O-GlcNAcylation is an essential modification, and its hyper-accumulation can interfere with normal cellular processes.[4][5]
Troubleshooting Guide:
-
Dose-Response Analysis: Perform a cell viability assay (e.g., MTT or CCK-8 assay) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.[6][7][8][9]
-
Incubation Time: Reduce the incubation time. A shorter treatment duration may be sufficient to observe an increase in O-GlcNAcylation without inducing significant cell death.
-
Off-Target Effects: Although this compound is highly selective for O-GlcNAcase over lysosomal hexosaminidases, at very high concentrations, off-target effects cannot be completely ruled out.[10] Consider using a lower, more specific concentration.
-
Cellular Context: The metabolic state of your cells can influence their sensitivity to OGA inhibition. Ensure your cells are healthy and not under other stressors.
| Concentration Range | Expected Outcome |
| Low (1-100 nM) | Increased O-GlcNAcylation, minimal toxicity. |
| High (>1 µM) | Potential for cytotoxicity, depending on the cell line. |
3. I see unexpected changes in the phosphorylation of my protein of interest after this compound treatment. Why is this happening?
Answer: O-GlcNAcylation and phosphorylation have a complex and often reciprocal relationship, often referred to as "yin-yang" regulation.[11][12][13] An increase in O-GlcNAcylation on a protein can directly compete with phosphorylation at the same or nearby serine/threonine sites, or it can indirectly affect the activity of kinases and phosphatases.[11][14]
Troubleshooting Guide:
-
Site-Specific Analysis: If possible, use phospho-specific antibodies or mass spectrometry to determine if the phosphorylation changes are occurring at sites known to be O-GlcNAcylated.
-
Kinase/Phosphatase Activity Assays: Assess the activity of kinases or phosphatases known to target your protein of interest. Changes in their activity could be an indirect effect of global O-GlcNAcylation changes.
-
Immunoprecipitation: Perform immunoprecipitation of your protein of interest followed by Western blotting for both O-GlcNAc and phosphorylation to observe the modifications on the same protein population.[15][16]
4. There is significant variability in the level of O-GlcNAcylation between my experiments. How can I improve consistency?
Answer: Experimental variability can be frustrating but is often manageable by standardizing your protocols and reagents.
Troubleshooting Guide:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media conditions. The metabolic state of the cells can influence global O-GlcNAc levels.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Loading Controls: Use a reliable loading control for your Western blots. Note that the expression of some common loading controls may be affected by changes in O-GlcNAcylation. It is advisable to test multiple loading controls.
-
Quantitative Analysis: Use densitometry to quantify your Western blot results and normalize to a loading control. Perform multiple biological replicates.
Experimental Protocols
Protocol 1: Western Blotting for Global O-GlcNAcylation
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. It is also recommended to include an O-GlcNAcase inhibitor (like PUGNAc or Thiamet-G) in the lysis buffer to preserve O-GlcNAc modifications.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.[2][3]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound for the desired incubation period. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][8][9]
Protocol 3: Immunoprecipitation of a Target Protein
-
Cell Lysis: Lyse cells as described in the Western blotting protocol.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to your protein of interest overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against O-GlcNAc and your protein of interest.[15][16][17]
Visual Guides
References
- 1. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-talk between GlcNAcylation and phosphorylation: Site-specific phosphorylation dynamics in response to globally elevated O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
how to control for compensatory mechanisms in O-GlcNAc signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for compensatory mechanisms in O-GlcNAc signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary compensatory mechanisms to be aware of when studying O-GlcNAc signaling?
When O-GlcNAc homeostasis is perturbed, either by chemical inhibitors or genetic manipulation, cells initiate several compensatory feedback loops to restore balance. The most critical mechanisms include:
-
Feedback Regulation of O-GlcNAc Cycling Enzymes: The expression and activity of O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA) are tightly regulated. For instance, prolonged inhibition of OGA can lead to an increase in OGA protein and transcript levels, alongside a decrease in OGT protein expression, as the cell attempts to counteract the elevated O-GlcNAcylation.[1][2] Conversely, inhibition or knockout of OGT can result in decreased OGA expression.[2][3]
-
Crosstalk with Other Post-Translational Modifications (PTMs): O-GlcNAcylation and phosphorylation have a complex interplay, often competing for the same or adjacent serine/threonine residues on substrate proteins.[4][5] Perturbing O-GlcNAc levels can lead to compensatory changes in phosphorylation patterns, affecting numerous signaling pathways.
-
Alterations in Interconnected Signaling Pathways: O-GlcNAc signaling is deeply integrated with major cellular pathways, including the insulin, mTOR, and Hippo signaling pathways.[6][7][8] Changes in global O-GlcNAc levels can trigger compensatory adjustments in these interconnected networks.
-
Flux through the Hexosamine Biosynthetic Pathway (HBP): The HBP produces UDP-GlcNAc, the substrate for OGT.[9][10] Disruptions in O-GlcNAc cycling can feedback to alter the metabolic flux through the HBP, impacting the availability of UDP-GlcNAc for OGT and other glycosylation pathways.[11][12]
Q2: I'm using an OGA inhibitor (e.g., Thiamet-G) and see an initial increase in global O-GlcNAcylation, but the effect diminishes over time. What is happening?
This is a classic example of a compensatory feedback response. In response to the sustained increase in O-GlcNAcylation caused by OGA inhibition, cells often upregulate the expression of OGA at both the transcript and protein levels.[1][2] Some studies have shown that OGA protein expression can increase as early as 8 hours after treatment with an OGA inhibitor.[1] Additionally, there can be a concurrent decrease in OGT protein expression, further contributing to the restoration of O-GlcNAc homeostasis.[2][13]
To address this, consider the following:
-
Time-Course Experiments: Perform a detailed time-course experiment to determine the optimal window for observing the desired effect before the compensatory mechanisms become dominant.
-
Monitor Enzyme Levels: Concurrently measure OGA and OGT protein and transcript levels via Western blot and qPCR, respectively, throughout your experiment.
-
Use the Shortest Effective Treatment Duration: Based on your time-course data, use the shortest possible inhibitor treatment time that is sufficient to produce the desired biological effect.
Q3: After knocking down OGT, I'm not seeing the expected phenotype, or the results are inconsistent. What could be the issue?
The lack of a clear or consistent phenotype after OGT knockdown can be due to several factors, including compensatory mechanisms and experimental variables:
-
Compensatory Downregulation of OGA: The cell may compensate for the loss of OGT activity by downregulating OGA expression to preserve a certain level of O-GlcNAcylation.[3] It is crucial to measure OGA protein levels in your OGT knockdown model.
-
Off-Target Effects: Ensure the specificity of your knockdown approach (e.g., using multiple shRNAs or siRNAs targeting different regions of the OGT transcript) to rule out off-target effects.
-
Incomplete Knockdown: Verify the efficiency of your OGT knockdown at the protein level using Western blotting.
-
Pleiotropic Roles of O-GlcNAc: O-GlcNAcylation has diverse and sometimes opposing roles in different cellular processes. The net effect of global O-GlcNAc reduction might be a complex phenotype that is difficult to interpret.
-
Redundancy with Other Pathways: Other signaling pathways may compensate for the functions lost due to reduced O-GlcNAcylation.
Q4: How can I differentiate between the direct effects of O-GlcNAcylation on my protein of interest versus indirect effects from global pathway perturbations?
This is a significant challenge in the field. Global manipulation of O-GlcNAc levels with inhibitors or complete enzyme knockouts can trigger widespread secondary effects.[14] To dissect direct versus indirect effects, consider more targeted approaches:
-
Site-Directed Mutagenesis: Mutate the specific O-GlcNAcylation site(s) on your protein of interest to an alanine (B10760859) or valine to prevent glycosylation.[15] This allows you to study the function of O-GlcNAcylation at a specific residue without affecting global O-GlcNAc levels.
-
Substrate-Targeted OGT/OGA: Employ fusion proteins where the catalytic domain of OGT or OGA is fused to a nanobody that recognizes a tag on your protein of interest.[16][17] This enables the targeted addition or removal of O-GlcNAc on a specific protein.
-
Rescue Experiments: In an OGT or OGA knockdown/knockout background, re-express a wild-type or catalytically inactive version of your protein of interest to see if the phenotype is rescued.
Troubleshooting Guides
Problem 1: Inconsistent Western blot results for global O-GlcNAcylation.
| Potential Cause | Troubleshooting Step |
| Antibody Variability | Different anti-O-GlcNAc antibodies (e.g., CTD110.6, RL2) have different specificities and sensitivities. Test multiple antibodies to find the one that works best for your application. |
| Loading Control Issues | Standard housekeeping proteins can sometimes be O-GlcNAcylated, affecting their levels or migration. Validate your loading control or use a total protein stain (e.g., Ponceau S) as an alternative. |
| Sample Preparation | Ensure consistent lysis buffer composition and protease/phosphatase inhibitor cocktails. OGA is a glycosidase, so its inhibition during lysis is critical. |
| Transfer Conditions | O-GlcNAcylated proteins can have altered transfer efficiencies. Optimize your Western blot transfer time and voltage. |
Problem 2: Difficulty in identifying specific O-GlcNAcylation sites on a protein.
| Potential Cause | Troubleshooting Step |
| Low Stoichiometry of Modification | Enrich for your protein of interest via immunoprecipitation before mass spectrometry analysis. |
| Labile Nature of the Modification | Use appropriate mass spectrometry techniques, such as Electron-Transfer Dissociation (ETD), which is better at preserving the O-GlcNAc modification during fragmentation. |
| Lack of Appropriate Controls | Include samples treated with an OGA inhibitor to increase the stoichiometry of O-GlcNAcylation and facilitate site identification. |
Experimental Protocols
Protocol 1: Monitoring Compensatory Changes in OGT and OGA Expression
Objective: To quantify changes in OGT and OGA protein and mRNA levels following perturbation of O-GlcNAc signaling.
Methodology:
-
Cell Treatment: Treat cells with an OGA inhibitor (e.g., Thiamet-G), an OGT inhibitor (e.g., OSMI-4), or vehicle control for various time points (e.g., 0, 8, 24, 48 hours).
-
Sample Collection: At each time point, harvest one set of cells for protein analysis and another for RNA analysis.
-
Western Blotting (Protein Analysis):
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., PUGNAc).
-
Quantify total protein concentration using a BCA assay.
-
Resolve 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against OGT, OGA, O-GlcNAc (e.g., RL2 or CTD110.6), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
-
Quantitative PCR (mRNA Analysis):
-
Isolate total RNA using a commercially available kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using validated primers for OGT, OGA, and a reference gene (e.g., GAPDH or ACTB).
-
Calculate relative mRNA expression using the ΔΔCt method.
-
Quantitative Data Summary
Changes in OGT and OGA levels in response to OGA inhibition (Thiamet-G treatment) in various cell lines.
| Cell Line | Treatment Duration (h) | Change in OGA Protein | Change in OGT Protein | Change in OGA mRNA |
| HeLa | 8 | ↑ | ↔ | ↑ |
| HeLa | 24 | ↑↑ | ↓ | ↑↑ |
| K562 | 24 | ↑ | ↓ | ↑ |
| SH-SY5Y | 24 | ↑ | ↓ | ↑ |
Note: ↑ denotes an increase, ↓ denotes a decrease, ↔ denotes no significant change. The number of arrows indicates the relative magnitude of the change. This table is a representative summary based on findings from multiple studies.[1][2]
Visualizations
Caption: Compensatory feedback loop in response to OGA inhibition.
Caption: Workflow for assessing compensatory enzyme expression.
References
- 1. Frontiers | O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis [frontiersin.org]
- 2. O-GlcNAcase Expression is Sensitive to Changes in O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 9. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Disruption of O-GlcNAc Cycling in C. elegans Perturbs Nucleotide Sugar Pools and Complex Glycans [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Writing and erasing O-GlcNAc from target proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of GlcNAcstatin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GlcNAcstatin. The primary focus is to address and mitigate potential cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to an increase in global protein O-GlcNAcylation, a post-translational modification involved in numerous cellular processes. This compound and its variants are exceptionally potent, with Ki values in the picomolar to low nanomolar range for human OGA, and exhibit high selectivity over related enzymes like lysosomal β-hexosaminidases.[1][2]
Q2: I am observing unexpected cell death in my cultures after treatment with this compound. Is this a known effect?
While this compound is valued for its high selectivity, potent inhibition of OGA at high concentrations can lead to supraphysiological levels of O-GlcNAcylation (hyper-O-GlcNAcylation). The concept of an "optimal zone" for O-GlcNAcylation suggests that excessive modification can be as detrimental as insufficient modification.[3][4] Chronic or excessive O-GlcNAcylation has been linked to cellular stress, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and disruption of signaling pathways, which can ultimately trigger apoptosis or necrosis.[5][6][7][8] Therefore, the observed cytotoxicity is likely a consequence of its on-target enzymatic inhibition rather than off-target effects.
Q3: At what concentration should I expect to see cytotoxicity with this compound?
The cytotoxic concentration of this compound is highly dependent on the cell type, its metabolic state, and the duration of exposure. There is currently a lack of published, standardized IC50 values for this compound-induced cytotoxicity across various cell lines. Given its picomolar potency for OGA inhibition, cytotoxic effects could potentially arise in the nanomolar to low micromolar range, where O-GlcNAc levels become excessively elevated. Researchers should empirically determine the optimal, non-toxic concentration range for their specific experimental model by performing a dose-response curve and assessing cell viability.
Q4: How does excessive O-GlcNAcylation lead to cell death?
Excessive O-GlcNAcylation can disrupt cellular homeostasis through several mechanisms:
-
Mitochondrial Dysfunction: Hyper-O-GlcNAcylation of mitochondrial proteins can lead to mitochondrial fragmentation, impaired electron transport chain activity, and altered energy metabolism.[7][8]
-
ER Stress: Both abnormally low and high levels of O-GlcNAcylation can trigger the unfolded protein response (UPR) and ER stress, which can lead to apoptosis if the stress is prolonged or severe.[6]
-
Disruption of Signaling Pathways: O-GlcNAcylation and phosphorylation have a complex interplay. Abnormally high O-GlcNAc levels can alter key signaling pathways like the PI3K/Akt pathway, affecting cell survival decisions.[9]
-
Impaired Synaptic Plasticity: In neuronal models, excessive OGA inhibition has been shown to impair synaptic plasticity, which could be a manifestation of synaptotoxicity.[10][11]
Troubleshooting Guide: High-Concentration Cytotoxicity
If you are observing decreased cell viability in your experiments with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
Step 1: Confirm and Quantify Cytotoxicity
-
Action: Perform a dose-response experiment.
-
Procedure: Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 50 µM) for a fixed duration (e.g., 24, 48, or 72 hours).
-
Assessment: Use a quantitative viability assay, such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity), to determine the IC50 for cytotoxicity. See the Experimental Protocols section for detailed methods.
Step 2: Characterize the Mechanism of Cell Death
-
Action: Determine if cell death is primarily due to apoptosis or necrosis.
-
Procedure: Treat cells with a cytotoxic concentration of this compound identified in Step 1.
-
Assessment: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This will differentiate between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Further Analysis: Perform western blotting to confirm the on-target effect and assess cellular stress. Probe for:
-
Total O-GlcNAc levels: To confirm that this compound is effectively inhibiting OGA.
-
ER Stress Markers: Such as CHOP or BiP.
-
Apoptosis Markers: Such as cleaved Caspase-3.
-
Step 3: Mitigate Cytotoxicity
-
Optimize Concentration and Duration: Based on your dose-response and time-course data, use the lowest concentration and shortest duration of this compound treatment that achieves the desired biological effect (e.g., a specific level of O-GlcNAcylation) without significant cell death.
-
Consider Pulsed Treatment: In some cases, a "pulsed" or intermittent treatment, rather than continuous exposure, may be sufficient to induce the desired changes in O-GlcNAcylation while allowing the cells to recover, thus reducing toxicity.
-
Evaluate Alternative Inhibitors: If cytotoxicity remains an issue, consider using other OGA inhibitors like Thiamet-G or NButGT. While they may have different potency and selectivity profiles, they might be better tolerated by your specific cell model.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Variants Against Human OGA (hOGA)
Data compiled from published literature. Potency can vary based on assay conditions.
| Compound | Ki for hOGA | IC50 for hOGA | Selectivity vs. Human HexA/B | Reference |
| This compound | 4.6 pM (bOGA) | Not Reported | >100,000-fold | [1] |
| This compound A | 2.1 nM | 5.3 nM | ~100-fold | [2] |
| This compound B | 420 pM | 1.1 nM | ~0.4-fold (Inhibits HexA/B more) | [2] |
| This compound C | 790 pM | 2.0 nM | ~160-fold | [2] |
| This compound D | 1.5 nM | 3.8 nM | ~100-fold | [2] |
| This compound E | 11 nM | 28 nM | ~10-fold | [2] |
Table 2: Example Cytotoxicity Profile (IC50)
Specific cytotoxicity data for this compound is not widely published. This table is a template. Researchers must determine these values empirically for their cell line of interest using the protocols below.
| Cell Line | Treatment Duration | IC50 (µM) | Assay Method |
| e.g., HEK293 | e.g., 48 hours | To Be Determined | e.g., MTT Assay |
| e.g., SH-SY5Y | e.g., 48 hours | To Be Determined | e.g., MTT Assay |
| e.g., HeLa | e.g., 48 hours | To Be Determined | e.g., LDH Assay |
Proposed Signaling Pathway for Hyper-O-GlcNAcylation Induced Cytotoxicity
Caption: Potential pathways of cytotoxicity induced by hyper-O-GlcNAcylation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).
-
96-well clear flat-bottom plates.
-
Microplate reader (absorbance at 590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the media and add fresh media containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution to each well. Incubate at 37°C for 3-4 hours, allowing formazan (B1609692) crystals to form.[12]
-
Solubilization:
-
Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the crystals.[1] Read the absorbance at 590 nm within 1 hour.[1][3]
-
Analysis: Subtract the background absorbance (media-only wells). Calculate percent viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of lost membrane integrity.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher).
-
96-well plates.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (vehicle-treated cells).
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Background control (medium only).
-
-
Supernatant Collection: Centrifuge the plate at ~400 x g for 5 minutes (optional but recommended to pellet any floating cells).[14]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction solution from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14][15]
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings from the experimental, spontaneous release, and maximum release wells.
Protocol 3: Annexin V / PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and treat with this compound.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Washing: Wash the collected cells twice with cold PBS and then once with 1X Binding Buffer. Centrifuge at ~500 x g for 5 minutes between washes.[16][17]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[16][17]
-
Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Do not wash the cells after adding PI.
-
Data Interpretation:
-
Q3 (Annexin V- / PI-): Viable cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells/debris.
-
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. O-GlcNAcylation: the “stress and nutrition receptor” in cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Roles of O-GlcNAcylation in Mitochondrial Homeostasis and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. Brain O-GlcNAcylation: Bridging physiological functions, disease mechanisms, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Best Practices for Long-Term GlcNAcstatin Administration In Vivo
Welcome to the technical support center for the long-term in vivo administration of GlcNAcstatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to the use of this potent O-GlcNAcase (OGA) inhibitor in animal models.
FAQs: Quick Answers for Common Questions
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound leads to an increase in the overall levels of protein O-GlcNAcylation, a post-translational modification involved in various cellular processes, including signal transduction, transcription, and metabolism.[1][3]
Q2: What are the primary in vivo applications of this compound? A2: In vivo, this compound and other OGA inhibitors are primarily used to study the physiological and pathological roles of O-GlcNAcylation. A major area of investigation is in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where increasing O-GlcNAcylation has been shown to have potential therapeutic effects, including the reduction of tau pathology.[4][5]
Q3: What is a typical starting dose for this compound in a mouse model? A3: The optimal dose of this compound can vary depending on the animal model, the route of administration, and the desired level of OGA inhibition. However, based on studies with other potent OGA inhibitors like Thiamet-G, a starting point for chronic studies in mice could be in the range of 10-50 mg/kg per day, administered via oral gavage or intraperitoneal injection.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[6]
Q4: How can I monitor the effectiveness of this compound treatment in my animal model? A4: The most direct way to monitor the effectiveness of this compound is to measure the levels of O-GlcNAcylation in tissues of interest. This is commonly done by Western blotting using an antibody that recognizes the O-GlcNAc modification.[5] Additionally, assessing target engagement through techniques like Cellular Thermal Shift Assay (CETSA) or Bioluminescence Resonance Energy Transfer (BRET) can provide quantitative data on the interaction between this compound and OGA in a cellular context.[7]
Q5: Are there known off-target effects of this compound? A5: this compound was designed to be a highly selective inhibitor of OGA, with significantly less activity against other hexosaminidases like HexA and HexB.[8] However, as with any pharmacological inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially in long-term studies. It is advisable to include appropriate controls and consider performing broader profiling studies if unexpected phenotypes are observed.
Q6: What are the potential long-term side effects of chronic OGA inhibition? A6: While short-term studies have shown that OGA inhibitors are generally well-tolerated, the long-term consequences of chronically elevated O-GlcNAcylation are still under investigation.[9] A primary concern is the potential impact on glucose metabolism, as O-GlcNAcylation is a key regulator of insulin (B600854) signaling and glucose homeostasis.[3][10] Researchers should carefully monitor metabolic parameters in long-term studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the long-term in vivo administration of this compound.
Problem 1: Low or No Increase in O-GlcNAcylation Levels
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Perform a dose-response study to determine the optimal concentration of this compound required to achieve a significant increase in O-GlcNAcylation in your target tissue. |
| Poor Bioavailability | Review the formulation and route of administration. Ensure the vehicle is appropriate for this compound and that the administration technique (oral gavage, IP injection) is performed correctly. Consider assessing plasma concentrations of this compound to confirm systemic exposure.[11] |
| Compound Instability | Prepare fresh dosing solutions regularly. Assess the stability of this compound in your chosen vehicle under storage conditions. |
| Inefficient Tissue Penetration | If targeting the central nervous system, verify that this compound can cross the blood-brain barrier. Brain-to-plasma concentration ratios can be determined through pharmacokinetic studies.[12] |
| Compensatory Mechanisms | Long-term OGA inhibition may lead to compensatory changes in the O-GlcNAc cycling machinery, such as altered expression of OGT or OGA.[9] Assess the protein levels of OGT and OGA in your experimental animals. |
Problem 2: Unexpected Phenotypes or Adverse Events
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although this compound is highly selective, consider the possibility of off-target activities. Compare your results with those from structurally different OGA inhibitors or use genetic models of OGA inhibition if available. |
| Metabolic Dysregulation | Chronically elevated O-GlcNAcylation can impact glucose metabolism and insulin sensitivity.[3][10] Monitor blood glucose levels, insulin tolerance, and body weight throughout the study. |
| Toxicity of the Vehicle | High concentrations of solvents like DMSO can have toxic effects.[13] Whenever possible, use the lowest effective concentration of such solvents. Include a vehicle-only control group in your study design. |
| Stress from Administration Procedure | Repeated oral gavage or injections can induce stress in animals, which may confound experimental results.[14] Ensure personnel are properly trained in animal handling and administration techniques. Consider alternative, less stressful delivery methods if available. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for oral gavage or intraperitoneal injection. Note: The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
Procedure for a Vehicle of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare the vehicle mixture. For example, to prepare 10 mL of the vehicle:
-
Add 1 mL of DMSO to a sterile tube.
-
Add 4 mL of PEG400 and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until a homogenous solution is formed.
-
Add 4.5 mL of sterile saline or PBS and mix well.
-
-
Dissolve this compound. Add the calculated amount of this compound powder to the prepared vehicle.
-
Aid dissolution. Vortex the solution vigorously. If necessary, use a sonicator or gentle warming to aid dissolution. The final solution should be clear.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile tube before administration.
-
Store appropriately. Prepare dosing solutions fresh if possible. If storage is necessary, determine the stability of this compound in the vehicle at the intended storage temperature.
Protocol 2: Western Blot for Detection of O-GlcNAcylation
This protocol outlines the general steps for detecting total O-GlcNAcylation in tissue lysates.
Materials:
-
Tissue lysates from control and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare tissue lysates by homogenizing the tissue in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE. Dilute the lysates to the same concentration and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the O-GlcNAc signal to the loading control.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for OGA inhibitors.
Table 1: In Vitro Potency and Selectivity of OGA Inhibitors
| Inhibitor | Ki for OGA | Selectivity over HexA/HexB | Reference |
| This compound | 4.6 pM (bacterial OGA) | ~100,000-fold | [8] |
| This compound G | 4.1 nM (human OGA) | ~900,000-fold | [15] |
| Thiamet-G | ~21 nM | ~3,700-fold | [4] |
Table 2: Representative Pharmacokinetic Parameters of OGA Inhibitors in Rodents
| Inhibitor | Animal Model | Dose and Route | Key PK Parameter(s) | Reference |
| MK-8719 | Rat | 10 mg/kg, oral | Brain/plasma ratio ~0.1 | [12] |
| Adagrasib (example) | Rat | 30 mg/kg, oral | t1/2 = 3.5 h; Bioavailability = 50.7% |
Note: Specific pharmacokinetic data for this compound in vivo is limited in the public domain. The data for MK-8719 and Adagrasib are provided as examples of what to expect for small molecule inhibitors.
Visualizations
Signaling Pathway: O-GlcNAc Cycling and the Effect of this compound
Experimental Workflow: Long-Term In Vivo this compound Study
Logical Relationship: Troubleshooting Low Efficacy
References
- 1. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The post-translational modification O-GlcNAc is a sensor and regulator of metabolism | Open Biology | The Royal Society [royalsocietypublishing.org]
- 4. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation | PLOS One [journals.plos.org]
- 6. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pancreatic β-cell hyper-O-GlcNAcylation leads to impaired glucose homeostasis in vivo [frontiersin.org]
- 10. Chronic O-GlcNAcylation and Diabetic Cardiomyopathy: The Bitterness of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation [summit.sfu.ca]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: GlcNAcstatin Outperforms PUGNAc in O-GlcNAcase Inhibition
For researchers in cellular biology and drug development, the choice of a potent and selective O-GlcNAcase (OGA) inhibitor is critical for accurately dissecting the roles of O-GlcNAcylation in cellular processes. This guide provides a comprehensive comparison of two such inhibitors, GlcNAcstatin and PUGNAc, highlighting their respective efficacies and specificities. The evidence presented demonstrates the superior profile of this compound as a research tool for modulating O-GlcNAc levels.
O-GlcNAcylation is a dynamic post-translational modification crucial for regulating a multitude of cellular processes, including signal transduction and transcription. The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] Inhibition of OGA is a key strategy for elevating O-GlcNAc levels to study its functional roles.
Potency and Selectivity: A Quantitative Look
The efficacy of an inhibitor is determined by its potency (how little of the compound is needed to inhibit the enzyme) and its selectivity (how specifically it targets the intended enzyme over others). In this regard, this compound exhibits a significantly more potent and selective profile compared to PUGNAc.
| Inhibitor | Target Enzyme | Ki Value | Reference |
| This compound | O-GlcNAcase (OGA) | 4.6 pM | [2] |
| PUGNAc | O-GlcNAcase (OGA) | 46 nM | [3] |
| This compound | β-hexosaminidase (HexA/B) | 0.52 µM | [4] |
| PUGNAc | β-hexosaminidase (HexA/B) | 36 nM | [3] |
As the data indicates, this compound is a picomolar inhibitor of OGA, making it orders of magnitude more potent than PUGNAc.[2][3] Furthermore, this compound displays a remarkable 100,000-fold selectivity for OGA over the structurally related lysosomal β-hexosaminidases (HexA/B).[4] In stark contrast, PUGNAc inhibits both OGA and HexA/B with similar nanomolar potencies, raising concerns about off-target effects that could confound experimental results.[3][5] The promiscuous nature of PUGNAc has been shown to impact multiple glycoside hydrolase families, leading to cellular effects independent of OGA inhibition.[5]
Mechanism of Action: Mimicking the Transition State
Both this compound and PUGNAc function as competitive inhibitors, binding to the active site of OGA and mimicking the transition state of the substrate.[4] This mechanism of action underlies their inhibitory activity. However, the structural differences between the two compounds account for the significant disparity in their potency and selectivity.
Impact on Cellular Signaling: The Insulin (B600854) Pathway
Inhibition of OGA and the subsequent increase in O-GlcNAcylation have been shown to impact various signaling pathways, most notably the insulin signaling cascade. Elevated O-GlcNAc levels can attenuate insulin signaling by affecting key proteins.
Caption: OGA inhibition by this compound or PUGNAc leads to increased O-GlcNAcylation of IRS-1 and Akt, which can inhibit their phosphorylation and downstream insulin signaling.
Studies have shown that increased O-GlcNAcylation of Insulin Receptor Substrate 1 (IRS-1) and Akt can reduce their phosphorylation, thereby dampening the downstream signaling cascade that leads to glucose uptake.[6][7] While both inhibitors can induce this effect, the off-target effects of PUGNAc can introduce confounding variables, making it difficult to attribute the observed changes solely to OGA inhibition.[8] In contrast, the high selectivity of this compound allows for a more precise investigation of the role of O-GlcNAcylation in insulin signaling.
Experimental Protocols
To aid researchers in their studies, we provide detailed methodologies for key experiments used in the evaluation of OGA inhibitors.
O-GlcNAcase (OGA) Activity Assay
This assay is used to determine the inhibitory potency (IC50 or Ki) of compounds against OGA.
Materials:
-
Recombinant human O-GlcNAcase (hOGA)
-
Fluorogenic substrate: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Assay buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.01% BSA, pH 7.4
-
Inhibitor compounds (this compound, PUGNAc) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add the inhibitor dilutions to the respective wells. Include a control with DMSO only.
-
Add the hOGA enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-MU-GlcNAc substrate.
-
Immediately measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Western Blot Analysis of Cellular O-GlcNAcylation
This method is used to assess the ability of inhibitors to increase global O-GlcNAc levels in cells.
Materials:
-
Cell line of interest (e.g., HEK293, 3T3-L1 adipocytes)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or PUGNAc for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system. An increase in the intensity of the bands in inhibitor-treated samples compared to the control indicates an increase in global O-GlcNAcylation.
Experimental Workflow for OGA Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel OGA inhibitors.
Caption: A typical workflow for the discovery and characterization of novel OGA inhibitors.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a superior OGA inhibitor compared to PUGNAc. Its picomolar potency and exceptional selectivity make it an invaluable tool for accurately investigating the intricate roles of O-GlcNAcylation in health and disease. For researchers aiming for precise and reliable results, this compound is the recommended choice to avoid the confounding off-target effects associated with PUGNAc.
References
- 1. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening-based discovery of drug-like O-GlcNAcase inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Frontiers | The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System [frontiersin.org]
- 8. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OGA Inhibitors: GlcNAcstatin vs. Thiamet-G
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and application of two prominent O-GlcNAcase inhibitors.
The dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins is a critical post-translational modification that rivals phosphorylation in its scope and importance. This process, governed by the addition of O-GlcNAc by O-GlcNAc transferase (OGT) and its removal by O-GlcNAcase (OGA), plays a key role in regulating cellular signaling, transcription, and protein stability.[1][2] Dysregulation of O-GlcNAc cycling is implicated in a host of chronic diseases, including neurodegeneration, diabetes, and cancer.[2][3] Consequently, potent and selective inhibitors of OGA have become invaluable tools for studying the functional roles of O-GlcNAcylation and as potential therapeutic agents.
This guide provides a detailed comparison of two widely used OGA inhibitors: GlcNAcstatin and Thiamet-G. We will examine their respective performance based on potency, selectivity, and mechanism of action, supported by experimental data and detailed protocols.
The O-GlcNAc Cycling Pathway
O-GlcNAc cycling is a pivotal cellular regulatory mechanism. The enzyme OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which integrates nutrient status, to glycosylate serine and threonine residues on target proteins.[4][5] OGA, a glycoside hydrolase, removes this modification, allowing for rapid and dynamic regulation of protein function.[6] OGA inhibitors block this removal step, leading to a global increase in protein O-GlcNAcylation, which allows researchers to study the downstream consequences of this elevated state.
Performance Comparison: Potency and Selectivity
The efficacy of an OGA inhibitor is primarily determined by its potency (how strongly it binds to and inhibits OGA) and its selectivity (its ability to inhibit OGA without affecting other enzymes). The most critical off-targets for OGA inhibitors are the structurally related human lysosomal β-hexosaminidases (HexA and HexB), which utilize a similar catalytic mechanism.[7][8] Inhibition of these enzymes can lead to undesired cellular effects, confounding experimental results.
Both this compound and Thiamet-G were designed as transition-state mimics, competitively binding to the OGA active site with high affinity.[9][10]
Table 1: Inhibitor Potency (Ki / IC50)
| Inhibitor | Target Enzyme | Reported Potency | Citation(s) |
|---|---|---|---|
| Thiamet-G | Human OGA | Kᵢ: ~20-21 nM | [11][12] |
| Human OGA | Cellular EC₅₀: 30-33 nM | [13][14] | |
| This compound | Bacterial OGA | Kᵢ: 4.6 pM | [9] |
| This compound C | Human OGA | Kᵢ: 4 nM |[6] |
Table 2: Inhibitor Selectivity
| Inhibitor | Selectivity Profile | Citation(s) |
|---|---|---|
| Thiamet-G | Described as "highly selective" with negligible off-target activity at research concentrations. | [12][15] |
| This compound | ~100,000-fold selective for OGA over human lysosomal HexA/B. | [8][9] |
| This compound C | ~160-fold selective for OGA over human lysosomal HexA/B. |[6][7] |
As the data indicates, both compounds are highly potent inhibitors of OGA. This compound, particularly in its initial characterization against a bacterial homolog, demonstrates exceptionally high potency in the picomolar range.[8][9] Thiamet-G exhibits potent nanomolar inhibition and has been extensively validated in numerous cellular and in vivo models to robustly increase O-GlcNAcylation.[11][13][14]
Crucially, both inhibitors have been engineered for high selectivity against the lysosomal hexosaminidases. The development of this compound involved rational design to exploit differences in the active sites of OGA and HexA/B, achieving up to 100,000-fold selectivity.[9] Thiamet-G is also widely regarded as a highly selective tool compound.[12][16]
Experimental Protocols
The evaluation of OGA inhibitors typically involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.
Key Experiment: In Vitro OGA Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified OGA.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant full-length human OGA is purified.[17] A fluorogenic substrate, such as 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), is prepared in a suitable assay buffer (e.g., 50 mM NaH₂PO₄).[17]
-
Inhibitor Preparation: The inhibitor (this compound or Thiamet-G) is serially diluted to create a range of concentrations.
-
Reaction: The purified OGA enzyme is pre-incubated with the various concentrations of the inhibitor for a set period at room temperature.
-
Initiation: The enzymatic reaction is initiated by adding the 4-MUG substrate to the enzyme-inhibitor mixture.
-
Detection: The reaction is allowed to proceed for a specified time and is then stopped. The production of the fluorescent product (4-methylumbelliferone) is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
A similar protocol is used to test for inhibitory activity against β-hexosaminidase to determine selectivity.[17]
Cellular and In Vivo Efficacy
Both this compound and Thiamet-G are cell-permeant and have been shown to effectively increase the levels of intracellular O-GlcNAcylation in a variety of cell lines at nanomolar concentrations.[7][13] Thiamet-G, in particular, has been extensively used in animal models, where it has been shown to cross the blood-brain barrier and increase O-GlcNAc levels in the brain, making it a valuable tool for studying neurodegenerative disease models.[11][16][18]
Summary and Conclusion
Choosing between this compound and Thiamet-G depends on the specific experimental needs.
-
This compound offers extraordinary potency, with some variants reported to have Kᵢ values in the picomolar-to-low-nanomolar range and exceptionally high selectivity.[6][9] This makes it an excellent choice for applications requiring near-complete and highly specific OGA inhibition.
-
Thiamet-G is a potent, selective, and highly validated OGA inhibitor that has become a gold-standard tool compound.[12] Its proven efficacy in both cell culture and in vivo models, including its ability to penetrate the central nervous system, makes it a reliable choice for a broad range of applications, especially in preclinical studies of neurological disorders.[16][19]
Both inhibitors are powerful chemical probes that have significantly advanced our understanding of O-GlcNAc biology. The selection of one over the other may be guided by the required potency, the biological system under investigation, and the extensive body of literature available for each compound. Researchers can be confident that both molecules represent best-in-class options for the potent and selective inhibition of OGA.
References
- 1. mdpi.com [mdpi.com]
- 2. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc cycling: Emerging Roles in Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 9. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. flag-tag-protein.com [flag-tag-protein.com]
- 13. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 15. Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiamet G mediates neuroprotection in experimental stroke by modulating microglia/macrophage polarization and inhibiting NF-κB p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
A Comparative Analysis of GlcNAcstatin and Other OGA Inhibitors: A Guide for Researchers
A deep dive into the potency, selectivity, and cellular effects of prominent O-GlcNAcase inhibitors, providing researchers with the data and protocols necessary for informed selection and experimental design.
In the dynamic field of post-translational modifications, the study of O-GlcNAcylation has emerged as a critical area of research, with implications in a host of cellular processes and disease states, including cancer, diabetes, and neurodegenerative disorders. The reversible addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins is governed by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The development of potent and selective OGA inhibitors has been instrumental in elucidating the functional roles of O-GlcNAcylation. This guide provides a comparative analysis of GlcNAcstatin, a prominent OGA inhibitor, against other widely used inhibitors such as Thiamet-G and PUGNAc, supported by quantitative data, detailed experimental protocols, and visual workflows.
Data Presentation: A Quantitative Comparison of OGA Inhibitor Potency and Selectivity
The efficacy of an OGA inhibitor is primarily determined by its potency (Ki or IC50 value) against human OGA (hOGA) and its selectivity over related enzymes, most notably the lysosomal β-hexosaminidases (HexA/B), which share a similar substrate. The following table summarizes the inhibitory activities of various this compound derivatives and other common OGA inhibitors. Lower Ki and IC50 values indicate higher potency. Selectivity is represented as the ratio of inhibitory activity against HexA/B to that against hOGA, with higher values indicating greater selectivity for OGA.
| Inhibitor | hOGA Ki (nM) | hOGA IC50 (nM) | HexA/B Ki (nM) | HexA/B IC50 (nM) | Selectivity (HexA/B / hOGA) | Reference |
| This compound | 4.6 pM (bOGA) | - | 520 | - | ~113,000 | |
| This compound A | 4.3 | - | 0.55 | - | ~0.13 | [1] |
| This compound B | 0.42 | - | 0.17 | - | ~0.4 | [1] |
| This compound C | 3.2 - 4.4 | - | 550 - 600 | - | ~164 - 190 | [1] |
| This compound D | 0.74 | - | 2.7 | - | ~4 | [1] |
| This compound F | 11.2 | - | 11,000 | - | ~1,000 | [2] |
| This compound G | 4.1 | - | >3,700,000 | ~7,000,000 | >900,000 | [2] |
| This compound H | 2.6 | - | 100,000 | - | ~38,000 | [2] |
| Thiamet-G | 20 - 21 | - | - | - | ~37,000 | [3][4] |
| PUGNAc | - | 35 - 46 | - | 6 - 25 | Low | |
| NAG-thiazoline | 70 | - | 70 | - | 1 | [5] |
| ASN90 | - | 10.2 | - | >30,000 | >2,941 | [6] |
| MK-8719 | - | - | - | - | High | [7] |
Note: bOGA refers to bacterial OGA. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of OGA inhibitors.
In Vitro OGA Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of compounds against recombinant human OGA using a fluorogenic substrate.
Materials:
-
Recombinant human OGA (hOGA)
-
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), fluorogenic substrate
-
Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.01% BSA, 0.01% Tween 20, 1 mM DTT (pH 7.4)[8]
-
Stop Solution: 0.5 M Sodium Carbonate or Glycine-NaOH (pH 10.3)
-
Test inhibitors (e.g., this compound, Thiamet-G)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a no-inhibitor control (vehicle) and a no-enzyme control (blank).
-
Add a solution of hOGA (final concentration typically in the low nM range) to each well, except for the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4-MUG substrate to all wells. The final concentration of 4-MUG should be at or near its Km value for hOGA.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a plate reader.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
If the inhibition is competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[2]
Cellular O-GlcNAcylation Assay by Western Blot
This protocol describes how to assess the ability of an OGA inhibitor to increase total O-GlcNAcylation levels in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
OGA inhibitor (e.g., this compound G, Thiamet-G)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM Thiamet-G) to prevent post-lysis de-O-GlcNAcylation.[9]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)[10]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the OGA inhibitor or vehicle control for a desired time period (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in the prepared lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the fold-change in O-GlcNAcylation levels.
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the discovery and characterization of OGA inhibitors.
Caption: The O-GlcNAcylation cycle and its role in cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
experimental validation of increased O-GlcNAcylation by GlcNAcstatin
A Comparative Guide to the Experimental Validation of Increased O-GlcNAcylation by the O-GlcNAcase Inhibitor, GlcNAcstatin.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a potent and selective inhibitor of O-GlcNAcase (OGA). By inhibiting OGA, the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, this compound effectively increases global O-GlcNAcylation levels within cells. This modulation of O-GlcNAcylation, a dynamic post-translational modification akin to phosphorylation, has profound implications for various cellular processes, including signal transduction, transcription, and metabolism.
This guide presents a comparative analysis of this compound with other commonly used OGA inhibitors, detailed experimental protocols for validating its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.
Comparative Analysis of OGA Inhibitors
This compound stands out for its high potency and remarkable selectivity for OGA over other related enzymes, such as lysosomal hexosaminidases. This specificity is crucial for minimizing off-target effects in experimental settings. The following table summarizes the inhibitory constants (Ki) for this compound and other widely used OGA inhibitors, highlighting the superior potency of this compound.
| Inhibitor | Target Enzyme | Ki Value | Selectivity over Lysosomal Hexosaminidases | Reference |
| This compound | Human OGA | 5 pM | >100,000-fold | [1] |
| This compound G | Human OGA | ~5 nM | ~900,000-fold | |
| Thiamet-G | Human OGA | 20-21 nM | ~37,000-fold | [2][3] |
| PUGNAc | Human OGA | ~50 nM | Low | [4] |
Experimental Validation of Increased O-GlcNAcylation
The efficacy of this compound in increasing cellular O-GlcNAcylation can be validated through a series of well-established experimental procedures. Below are detailed protocols for Western Blotting, Immunoprecipitation, and Mass Spectrometry.
Experimental Workflow
The general workflow for assessing the impact of this compound on protein O-GlcNAcylation involves cell culture and treatment, protein extraction, and subsequent analysis using various biochemical and analytical techniques.
Caption: Experimental workflow for OGA inhibitor validation.
Protocol 1: Western Blotting for Global O-GlcNAcylation
This protocol allows for the detection of overall changes in protein O-GlcNAcylation levels in response to this compound treatment.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
This compound and other OGA inhibitors (e.g., Thiamet-G, PUGNAc)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., 50 µM PUGNAc or Thiamet-G)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or other inhibitors for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing OGA inhibitors to prevent de-O-GlcNAcylation during sample preparation.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Immunoprecipitation of O-GlcNAcylated Proteins
This protocol enables the enrichment of a specific protein of interest to assess its O-GlcNAcylation status.[7][8]
Materials:
-
Cell lysates prepared as in Protocol 1
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Pre-clearing Lysates (Optional): Incubate cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them multiple times with IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 1, using an anti-O-GlcNAc antibody to detect the O-GlcNAcylation of the target protein.
Protocol 3: Mass Spectrometry for O-GlcNAc Site Identification and Quantification
Mass spectrometry-based proteomics provides a powerful tool for identifying specific sites of O-GlcNAcylation and quantifying changes in their occupancy upon this compound treatment.[9][10]
General Workflow:
-
Protein Extraction and Digestion: Extract proteins from this compound-treated and control cells and digest them into peptides using an enzyme like trypsin.
-
Enrichment of O-GlcNAc Peptides: Due to the low stoichiometry of O-GlcNAcylation, enrichment of O-GlcNAcylated peptides is often necessary. This can be achieved through methods such as:
-
Lectin Affinity Chromatography: Using lectins like wheat germ agglutinin (WGA) that bind to GlcNAc.
-
Antibody-based Enrichment: Using anti-O-GlcNAc antibodies.
-
Chemoenzymatic Labeling: Involving the enzymatic addition of a tagged sugar analog (e.g., containing a biotin (B1667282) or azide (B81097) group) to O-GlcNAc residues, followed by affinity purification.[11]
-
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fragmentation methods like Electron Transfer Dissociation (ETD) are often preferred as they tend to preserve the labile O-GlcNAc modification on the peptide backbone.[10]
-
Data Analysis: Use specialized software to identify O-GlcNAcylated peptides and their modification sites from the MS/MS spectra. For quantitative analysis, stable isotope labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or isobaric tagging (e.g., TMT, iTRAQ) can be employed to compare the relative abundance of O-GlcNAcylated peptides between different samples.[12]
O-GlcNAcylation and Insulin (B600854) Signaling
One of the most well-studied pathways regulated by O-GlcNAcylation is the insulin signaling cascade. Increased O-GlcNAcylation, which can be induced by this compound, has been shown to attenuate insulin signaling, potentially contributing to insulin resistance. Key proteins in this pathway, such as Insulin Receptor Substrate 1 (IRS-1) and Akt, are known to be O-GlcNAcylated.[13][14] O-GlcNAcylation of these proteins can interfere with their phosphorylation and downstream signaling. For instance, O-GlcNAcylation of IRS-1 can reduce its interaction with the p85 subunit of PI3K and inhibit the phosphorylation of Tyr608.[15] Similarly, O-GlcNAcylation of Akt at or near its activating phosphorylation sites (Thr308 and Ser473) can impede its activation.[16]
Caption: O-GlcNAcylation in the insulin signaling pathway.
Conclusion
This compound is a powerful and highly selective research tool for investigating the roles of O-GlcNAcylation in cellular physiology and disease. Its superior potency and selectivity make it an invaluable reagent for accurately dissecting the functional consequences of increased O-GlcNAcylation without the confounding off-target effects associated with less specific inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to validate the effects of this compound and explore the intricate interplay between O-GlcNAcylation and other cellular processes.
References
- 1. This compound: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels | MRC PPU [ppu.mrc.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
GlcNAcstatin: Unparalleled Selectivity for OGA in Cellular Environments
A definitive guide for researchers on the superior selectivity of GlcNAcstatin for O-GlcNAcase (OGA) in complex biological samples. This guide provides a comprehensive comparison with other common OGA inhibitors, supported by robust experimental data and detailed protocols to aid in your research and drug development endeavors.
The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a myriad of cellular processes. The addition and removal of this sugar moiety are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. Dysregulation of O-GlcNAc cycling is implicated in several diseases, making the selective inhibition of OGA a key therapeutic strategy. This compound has emerged as a highly potent and selective inhibitor of OGA, enabling the precise dissection of O-GlcNAc signaling pathways.
Comparative Analysis of OGA Inhibitor Selectivity
This compound and its derivatives have been engineered to provide exceptional selectivity for OGA over other structurally related glycoside hydrolases, most notably the lysosomal β-hexosaminidases (HexA and HexB). This selectivity is crucial for attributing observed cellular effects directly to the inhibition of OGA. The following table summarizes the inhibitory potency (IC50 or Ki) of this compound derivatives compared to other widely used OGA inhibitors.
| Inhibitor | Target Enzyme | IC50 / Ki (nM) | Selectivity (OGA vs. HexA/B) | Reference |
| This compound A | hOGA | 0.55 (Ki) | ~1 | [1] |
| HexA/B | 0.55 (Ki) | [1] | ||
| This compound B | hOGA | 0.42 (Ki) | ~0.4 | [1] |
| HexA/B | 0.17 (Ki) | [1] | ||
| This compound C | hOGA | 4 (Ki) | ~164-fold | [1][2] |
| HexA/B | >200 (IC50) | [1] | ||
| This compound D | hOGA | 0.74 (Ki) | ~4-fold | [2] |
| PUGNAc | hOGA | ~50 (Ki) | Poor | [2][3] |
| HexA/B | Potent Inhibition | [2][3] | ||
| Thiamet-G | hOGA | 21 (Ki) | High | [1] |
| ASN90 | hOGA | 10.2 (IC50) | High (No Hex inhibition up to 30 µM) | [3][4] |
hOGA: human O-GlcNAcase; HexA/B: human lysosomal hexosaminidases A and B.
The data clearly demonstrates that modifications to the N-acetyl group of the this compound scaffold, as seen in this compound C, can dramatically increase selectivity for OGA.[1] This makes this compound C an exceptional tool for studying O-GlcNAc biology with minimal off-target effects. While other potent inhibitors like Thiamet-G and ASN90 also exhibit high selectivity, this compound derivatives offer a range of potencies and selectivities to suit various experimental needs.[1][3]
Visualizing the O-GlcNAc Signaling Pathway
The core of O-GlcNAc signaling involves the enzymatic addition and removal of O-GlcNAc on target proteins. Inhibition of OGA leads to an accumulation of O-GlcNAcylated proteins, a state referred to as hyper-O-GlcNAcylation.
References
- 1. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis: Unraveling the Effects of GlcNAcstatin and Genetic Knockdown of OGA
In the intricate world of post-translational modifications, O-GlcNAcylation stands out for its dynamic regulation of a vast array of cellular processes. This modification, the addition of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT) which adds the modification, and O-GlcNAcase (OGA) which removes it. To probe the functional consequences of increased O-GlcNAcylation, researchers primarily turn to two powerful techniques: pharmacological inhibition of OGA using small molecules like GlcNAcstatin, and genetic knockdown of the OGA enzyme itself. This guide provides a comprehensive comparison of these two methodologies, offering researchers the insights needed to select the most appropriate approach for their experimental goals.
Quantitative Comparison of Outcomes
Both pharmacological inhibition and genetic knockdown of OGA are designed to achieve the same primary outcome: an increase in global O-GlcNAcylation. However, the dynamics and potential secondary effects of these interventions can differ. A crucial aspect to consider is the compensatory feedback mechanism between OGA and OGT. Studies have consistently shown that a sustained increase in O-GlcNAcylation, whether through OGA inhibition or knockdown, often leads to a downregulation of OGT expression as the cell attempts to restore homeostasis.[1][2][3]
| Parameter | This compound Treatment | OGA Genetic Knockdown (siRNA/shRNA/CRISPR) | Key Considerations |
| Global O-GlcNAcylation Levels | Dose- and time-dependent increase.[1] | Significant and sustained increase (e.g., ~2.5-fold with CRISPR knockout).[1] | Genetic knockdown may lead to a more profound and long-term increase in O-GlcNAcylation. |
| OGT Protein Expression | Often leads to a compensatory decrease.[1][2][3] | Results in a significant reduction of OGT expression.[1][2] | The homeostatic response appears to be a consistent outcome of elevating O-GlcNAcylation levels. |
| OGA Protein Expression | Can paradoxically lead to an increase in OGA protein levels, while its activity is inhibited.[3] | Abolished or significantly reduced, depending on the knockdown efficiency.[1][2] | This highlights a key difference in the cellular response to functional inhibition versus protein depletion. |
| Specificity | This compound is a potent OGA inhibitor, but off-target effects of any pharmacological agent should be considered. | Highly specific to the OGA gene, minimizing direct off-target effects. However, compensatory changes in other genes can occur. | The choice between the two methods may depend on the desired level of target specificity and the tolerance for potential off-target versus systemic compensatory effects. |
| Reversibility | Effects are reversible upon withdrawal of the compound. | Generally irreversible (CRISPR knockout) or requires re-expression of the gene (siRNA/shRNA). | The reversibility of pharmacological inhibitors offers an advantage for studying dynamic processes. |
Experimental Protocols
Detailed and reproducible protocols are paramount for the successful implementation of these techniques. Below are representative methodologies for inducing hyper-O-GlcNAcylation using this compound and siRNA-mediated OGA knockdown.
Protocol 1: Pharmacological Inhibition of OGA with this compound
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).[1]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Lysis and Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. The cell lysates can then be analyzed for global O-GlcNAcylation levels and specific protein modifications by Western blotting.
Protocol 2: Genetic Knockdown of OGA using siRNA
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency that will be optimal for transfection the following day (typically 30-50%).
-
siRNA Transfection:
-
Dilute OGA-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow for complex formation.
-
-
Cell Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for OGA knockdown. The optimal duration should be determined empirically.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency by Western blotting for OGA protein levels.
-
Functional Assays: The remaining cells can be used for downstream functional assays or analysis of global O-GlcNAcylation levels.
Visualizing the Methodologies and Their Impact
To further clarify the experimental approaches and their biological consequences, the following diagrams illustrate the workflows and a key signaling pathway affected by OGA inhibition.
Caption: Experimental workflows for OGA inhibition.
Caption: OGA inhibition and downstream signaling.
Impact on Cellular Signaling
Increased O-GlcNAcylation through either this compound treatment or OGA knockdown has been shown to impact a multitude of signaling pathways, often in a manner that phenocopies one another. For instance, in the context of neurodegenerative diseases, both pharmacological inhibition of OGA with Thiamet-G and siRNA-mediated knockdown of OGA were found to decrease the cellular uptake of α-synuclein preformed fibrils, suggesting a shared mechanism of action.[4][5]
Furthermore, the interplay between O-GlcNAcylation and phosphorylation is a critical aspect of signal transduction.[6][7] By increasing O-GlcNAcylation at sites that would otherwise be phosphorylated, OGA inhibition can modulate the activity of key signaling proteins. For example, increased O-GlcNAcylation of proteins in the insulin signaling pathway, such as IRS1 and Akt, can lead to decreased phosphorylation and attenuated pathway activity.[8] Similarly, components of the MAPK signaling pathways, including Jun, can be O-GlcNAcylated, which in turn affects their phosphorylation status and transcriptional activity.[8]
Conclusion
Both this compound and genetic knockdown of OGA are invaluable tools for investigating the roles of O-GlcNAcylation. Pharmacological inhibition offers the advantage of temporal control and reversibility, making it ideal for studying dynamic cellular processes. Genetic knockdown, on the other hand, provides a high degree of specificity and can produce a more sustained and profound increase in O-GlcNAcylation. The choice between these methods will ultimately depend on the specific research question, the cellular context, and the desired experimental timeline. Importantly, the cross-validation of results obtained from both approaches, where feasible, can provide a more robust and comprehensive understanding of the functional consequences of elevated O-GlcNAcylation. The consistent observation of a homeostatic feedback loop involving OGT downregulation underscores a critical cellular response to perturbations in O-GlcNAc cycling, a factor that must be considered when interpreting experimental outcomes from either technique.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition and knockdown of O-GlcNAcase reduces cellular internalization of α-synuclein preformed fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of O-GlcNAcase Using a Potent and Cell-Permeable Inhibitor Does Not Induce Insulin Resistance in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of GlcNAcstatin in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of O-GlcNAcylation, a dynamic post-translational modification crucial to a vast array of cellular processes, relies heavily on the use of specific inhibitors for the enzyme responsible for its removal, O-GlcNAcase (OGA). GlcNAcstatin has emerged as a potent and highly selective inhibitor of OGA. This guide provides an objective comparison of this compound's performance against other commonly used OGA inhibitors, supported by experimental data and detailed protocols to aid researchers in assessing its specificity within complex biological samples.
Performance Comparison of OGA Inhibitors
The efficacy of an OGA inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity against other glycosidases, particularly the structurally related lysosomal β-hexosaminidases (HexA and HexB). Non-specific inhibition can lead to off-target effects and confounding results. The following table summarizes the inhibitory activities of this compound G, a highly selective analog, in comparison to Thiamet-G and the less selective inhibitor, PUGNAc.
| Inhibitor | Target Enzyme | IC50 / Ki | Selectivity over HexA/B |
| This compound G | Human OGA (hOGA) | Ki: 4.1 nM[1] | >900,000-fold[1][2] |
| Human HexA/B | IC50: ~7 mM[2] | ||
| Thiamet-G | Human OGA (hOGA) | Ki: 20-21 nM[3][4] | ~35,000-fold[2] |
| Human HexA/B | - | ||
| PUGNAc | OGA | IC50: 35-46 nM[5] | Non-selective[5][6] |
| β-hexosaminidase | IC50: 6 nM[5] | ||
| HexA/B | IC50: 25 nM[5] |
Experimental Protocols
To rigorously assess the specificity of this compound or other OGA inhibitors in your experimental system, the following protocols are provided.
Protocol 1: In Vitro OGA Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified OGA on a fluorogenic substrate.
Materials:
-
Purified recombinant human OGA
-
OGA Assay Buffer (50 mM NaH2PO4, 100 mM NaCl, 0.01% BSA, 0.01% Tween 20, 1 mM DTT, pH 7.4)[7]
-
Fluorogenic substrate: 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)
-
Inhibitors (this compound, Thiamet-G, PUGNAc) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the inhibitors in OGA Assay Buffer.
-
In a 96-well plate, add 50 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 25 µL of purified OGA to each well (final concentration ~1 nM).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the 4-MU-GlcNAc substrate (prepare a stock solution and dilute in assay buffer to the desired final concentration, typically at or below the Km).
-
Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro β-Hexosaminidase Inhibition Assay
This assay is crucial for determining the selectivity of your OGA inhibitor.
Materials:
-
Human lysosomal β-hexosaminidase (HexA/B)
-
Assay Buffer (e.g., McIlvaine citrate-phosphate buffer, pH 4.1)[8]
-
Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)[8]
-
Inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow the same procedure as the in vitro OGA inhibition assay, but substitute OGA with β-hexosaminidase and use the appropriate acidic assay buffer. The substrate concentration should be at the Km for HexA/B with 4-MU-GlcNAc.[9]
-
Calculate the IC50 values for each inhibitor against β-hexosaminidase.
-
Determine the selectivity index by dividing the IC50 for HexA/B by the IC50 for OGA.
Protocol 3: Western Blot Analysis of Global O-GlcNAcylation in Cell Lysates
This method assesses the ability of an inhibitor to increase O-GlcNAc levels on proteins within a complex biological sample.
Materials:
-
Cell culture reagents
-
OGA inhibitors
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 50 µM Thiamet-G) to prevent post-lysis deglycosylation.[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the OGA inhibitor or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the relative increase in global O-GlcNAcylation.
Visualizing Key Concepts
To further clarify the processes involved, the following diagrams illustrate the O-GlcNAcylation signaling pathway, the experimental workflow for assessing inhibitor specificity, and the mechanism of OGA inhibition.
The dynamic cycling of O-GlcNAc modification on proteins.
Workflow for assessing OGA inhibitor specificity.
Competitive inhibition of OGA by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-Penetrant, Nanomolar O-GlcNAcase Inhibitors Selective against Lysosomal Hexosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PugNAc, hexosaminidase A and B inhibitor (CAS 132489-69-1) | Abcam [abcam.com]
- 6. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro B-galactosidase and B-hexosaminidase Activity Assay (Total Cell Lysate) [protocols.io]
- 9. GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of GlcNAcstatin Analogs as O-GlcNAcase Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of O-GlcNAcase (OGA) presents a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and cancer. GlcNAcstatins are a potent class of OGA inhibitors. This guide provides a detailed in vitro comparison of various GlcNAcstatin analogs, summarizing their inhibitory potency and selectivity based on published experimental data.
Data Presentation: Comparative Inhibitory Activity of this compound Analogs
The following table summarizes the in vitro inhibitory activities of several this compound analogs against human O-GlcNAcase (hOGA) and their selectivity versus the lysosomal β-hexosaminidases (HexA/B). Lower Kᵢ and IC₅₀ values indicate higher potency.
| Analog | hOGA Kᵢ (nM) | hHexA/B Kᵢ (nM) | hHexA/B IC₅₀ (µM) | Selectivity (hHexA/B Kᵢ / hOGA Kᵢ) |
| This compound A | 0.55 | 0.55 | - | 1 |
| This compound B | 0.42 | 0.17 | - | 0.4 |
| This compound C | 2.9 | 460 | - | 159 |
| This compound D | 0.74 | - | - | 4-fold over β-hexosaminidase[1] |
| This compound E | 1.1 | 180 | - | 164 |
| This compound F | 11.2 | - | ~10,000 | ~893,000 |
| This compound G | 2.6 | - | ~1,700 | ~654,000 |
| This compound H | 5.4 | - | ~2,000 | ~370,000 |
Data for GlcNAcstatins A, B, C, and E are from Dorfmueller et al., 2009.[2] Data for GlcNAcstatins F, G, and H are from Dorfmueller et al., 2010.
Experimental Protocols
The following protocols describe the general methodologies used to obtain the in vitro inhibition data for this compound analogs.
Recombinant Human O-GlcNAcase (hOGA) Inhibition Assay
This assay determines the potency of this compound analogs against hOGA.
1. Enzyme and Substrate:
-
Enzyme: Recombinant human O-GlcNAcase (hOGA) is expressed and purified from various systems, such as E. coli.
-
Substrate: A commonly used chromogenic substrate is p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).
2. Assay Buffer:
-
A typical assay buffer consists of 50 mM sodium phosphate, 100 mM NaCl, and 0.1% BSA at pH 7.3.
3. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of the this compound analog are pre-incubated with a fixed concentration of recombinant hOGA in the assay buffer at 37°C for a defined period (e.g., 10 minutes).
-
The enzymatic reaction is initiated by the addition of the pNP-GlcNAc substrate.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 20 minutes).
-
The reaction is quenched by the addition of a stop solution, such as a high pH buffer (e.g., 0.4 M glycine, pH 10.4), which also enhances the color of the product.
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic equation).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.[2] The mode of inhibition (e.g., competitive) can be determined using Lineweaver-Burk plot analysis.[2]
Human Lysosomal β-Hexosaminidase (HexA/B) Selectivity Assay
This assay is performed to determine the selectivity of this compound analogs for hOGA over the related lysosomal enzymes HexA/B.
1. Enzyme and Substrate:
-
Enzyme: Purified human lysosomal hexosaminidases A and B (HexA/B).
-
Substrate: The same chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), can be used.
2. Assay Procedure:
-
The assay procedure is similar to the hOGA inhibition assay, with the substitution of hOGA with purified HexA/B.
3. Data Analysis:
-
IC₅₀ and/or Kᵢ values for the inhibition of HexA/B are determined as described for hOGA.
-
The selectivity of the this compound analog is calculated as the ratio of the Kᵢ (or IC₅₀) for HexA/B to the Kᵢ (or IC₅₀) for hOGA. A higher ratio indicates greater selectivity for hOGA.
Mandatory Visualization
Caption: O-GlcNAc Signaling Pathway and Inhibition by this compound Analogs.
Caption: In Vitro OGA Inhibition Assay Workflow.
References
validating the functional consequences of GlcNAcstatin-induced hyper-O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GlcNAcstatin's performance against other methods for inducing hyper-O-GlcNAcylation, a critical post-translational modification implicated in a myriad of cellular processes. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies of O-GlcNAc signaling.
Introduction to O-GlcNAcylation and OGA Inhibition
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The dynamic cycling of O-GlcNAc is crucial for regulating cellular signaling, transcription, and metabolism. Dysregulation of O-GlcNAcylation is linked to various diseases, including cancer, diabetes, and neurodegenerative disorders.
Inhibiting OGA is a common and effective method to induce a state of hyper-O-GlcNAcylation, allowing for the study of its functional consequences. This compound is a potent and highly selective inhibitor of OGA, making it a valuable tool for such investigations.[1][2][3]
Comparison of OGA Inhibitors
The selection of an appropriate OGA inhibitor is critical for accurately interpreting experimental results. The following table summarizes the key characteristics of this compound and other commonly used OGA inhibitors.
| Inhibitor | Target | Ki (hOGA) | Selectivity over Hexosaminidases A/B | Cell Permeability | Noteworthy Characteristics |
| This compound | OGA | 5 pM - 420 pM[1][2][3] | ~100,000-fold[2][3] | Yes[1] | Picomolar potency and high selectivity make it a precise tool for studying OGA inhibition.[2][3] |
| This compound C | OGA | ~4 nM[4][5] | ~160-fold[1][4] | Yes[1] | A derivative of this compound with good potency and selectivity. |
| Thiamet-G | OGA | ~21 nM | ~30,000-fold | Yes | A widely used and potent OGA inhibitor. |
| PUGNAc | OGA & Hexosaminidases | ~50 nM[4] | Low (also inhibits lysosomal hexosaminidases)[2][4] | Yes | Less selective, which can lead to off-target effects impacting the interpretation of results.[4] |
Functional Consequences of this compound-Induced Hyper-O-GlcNAcylation
Inducing hyper-O-GlcNAcylation with this compound has been shown to impact numerous signaling pathways and cellular processes.
Crosstalk with Phosphorylation
One of the most significant consequences of increased O-GlcNAcylation is its interplay with protein phosphorylation. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, often in a reciprocal manner.[4] This dynamic relationship can influence the activity, stability, and localization of key signaling proteins. For example, in the context of neurodegenerative diseases, increasing O-GlcNAcylation on the tau protein through OGA inhibition has been shown to decrease its hyperphosphorylation, a hallmark of Alzheimer's disease.[6][7]
Crosstalk between O-GlcNAcylation and Phosphorylation.
Regulation of Transcription
O-GlcNAcylation plays a vital role in regulating gene expression. Many transcription factors, co-regulators, and components of the transcriptional machinery are modified by O-GlcNAc. Increased O-GlcNAcylation can alter the DNA-binding affinity, protein-protein interactions, and stability of these factors, thereby modulating transcriptional activity.[8] For instance, the transcription factor Sp1 is O-GlcNAcylated, and this modification can protect it from proteasomal degradation.[8]
Involvement in Cellular Stress Response and Metabolism
The level of O-GlcNAcylation is intricately linked to cellular nutrient status, particularly glucose availability, through the hexosamine biosynthetic pathway (HBP).[9] Consequently, hyper-O-GlcNAcylation is a key component of the cellular stress response.[10] It has been shown to be protective in various stress models, including ischemia-reperfusion injury.[11]
Experimental Protocols
To aid in the validation of this compound-induced hyper-O-GlcNAcylation, detailed protocols for key experiments are provided below.
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce hyper-O-GlcNAcylation.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate HEK293 cells in 100 mm dishes and grow to 70-80% confluency in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare the desired final concentration of this compound in fresh culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[12][13]
-
Cell Harvest: After incubation, place the dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with periodic vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
Experimental workflow for cell treatment and protein extraction.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This protocol describes how to assess the overall change in protein O-GlcNAcylation levels following this compound treatment.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
-
Secondary antibody: HRP-conjugated anti-mouse IgM or IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify the band intensities to compare O-GlcNAcylation levels between treated and control samples.
Protocol 3: Mass Spectrometry for O-GlcNAc Site Identification
For a more in-depth analysis, mass spectrometry can be used to identify specific sites of O-GlcNAcylation on target proteins. This often involves enrichment of O-GlcNAcylated peptides prior to analysis.
General Workflow:
-
Protein Digestion: The protein sample is digested into smaller peptides using an enzyme like trypsin.
-
Enrichment of O-GlcNAc Peptides: O-GlcNAcylated peptides are enriched from the complex mixture. This can be achieved through methods such as:
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). Fragmentation methods like Electron Transfer Dissociation (ETD) are often preferred as they preserve the labile O-GlcNAc modification during fragmentation, allowing for precise site identification.[1][3]
-
Data Analysis: The resulting spectra are analyzed using specialized software to identify the modified peptides and pinpoint the exact serine or threonine residues that are O-GlcNAcylated.
Conclusion
This compound is a powerful and selective tool for inducing hyper-O-GlcNAcylation, enabling detailed investigation into the functional roles of this critical post-translational modification. By employing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the consequences of this compound-induced hyper-O-GlcNAcylation and advance our understanding of O-GlcNAc signaling in health and disease.
References
- 1. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of GlcNAcstatin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals using GlcNAcstatin must adhere to proper disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound (CAS 922163-64-2) is not publicly available, this guide provides essential logistical information and step-by-step procedures based on general best practices for chemical waste management. It is imperative to obtain the official SDS from your chemical supplier for detailed safety and disposal information specific to this compound.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the product-specific Safety Data Sheet. General safety precautions for handling chemical compounds in a laboratory setting should always be followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
General Chemical Waste Disposal Principles
The disposal of any chemical waste, including this compound, must comply with local, state, and federal regulations. The following principles provide a framework for safe and compliant disposal.
| Principle | Description |
| Waste Characterization | All chemical waste must be properly identified and characterized. The SDS for this compound will provide specific information on its hazards. |
| Waste Segregation | Do not mix this compound waste with other incompatible waste streams. Keep it separate from strong acids, bases, and oxidizing agents. |
| Container Management | Use only compatible, leak-proof containers for waste collection. Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name. |
| Satellite Accumulation Areas (SAAs) | Store waste containers in a designated and properly managed SAA within the laboratory. |
| Disposal through EHS | All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. |
Step-by-Step Disposal Procedures
The following procedures outline the general steps for the disposal of solid this compound, solutions containing this compound, and contaminated labware.
Disposal of Solid this compound Waste
-
Containerize: Collect unused or waste this compound powder in a clearly labeled, sealed, and compatible waste container.
-
Label: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the associated hazards (as per the SDS), and the accumulation start date.
-
Store: Place the container in your designated SAA.
-
Request Pickup: Arrange for waste pickup through your institution's EHS department.
Disposal of this compound Solutions
-
Collect: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof waste container. The container material must be compatible with the solvent used.
-
Label: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.
-
Store: Store the container in your SAA, ensuring it is properly sealed.
-
Request Pickup: Contact your EHS department for disposal.
Disposal of Contaminated Labware
-
Sharps: Needles, scalpels, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Non-Sharps: Gloves, pipette tips, and other contaminated disposable labware should be collected in a designated, lined container. Label the container as "Hazardous Waste" with the name of the contaminating chemical.
-
Glassware: Decontaminate reusable glassware according to established laboratory procedures and as recommended in the this compound SDS. If decontamination is not feasible, dispose of the glassware as chemical waste.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, including this compound.
Caption: General workflow for laboratory chemical waste disposal.
Logical Relationship for Safe Chemical Handling
The logical relationship for ensuring safety during chemical handling and disposal is hierarchical, starting with obtaining comprehensive information and culminating in compliant disposal.
Caption: Logical flow for ensuring chemical safety from procurement to disposal.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier and follow all institutional and regulatory guidelines for chemical waste disposal.
Personal protective equipment for handling GlcNAcstatin
For researchers, scientists, and drug development professionals, the potent and selective O-GlcNAcase inhibitor GlcNAcstatin requires careful handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for its use.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, powdered biochemicals should be strictly followed. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times when handling this compound or its solutions. For concentrated solutions, consider double-gloving. |
| Eye Protection | Safety glasses or goggles | Provide a barrier against accidental splashes or aerosolized powder. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against contamination of personal clothing. |
| Respiratory Protection | Fume hood or ventilated enclosure | All weighing and initial dilutions of powdered this compound should be performed in a chemical fume hood to prevent inhalation of fine particles. |
General Handling Guidelines:
-
Avoid creating dust when handling the solid compound.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Unused this compound and any contaminated materials should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization: Use approved, leak-proof, and chemically compatible hazardous waste containers.
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound."
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
This compound in Experimental Protocols
This compound is a powerful tool for studying the role of O-GlcNAcylation in various cellular processes. It functions as a highly selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications from proteins.[1][2] By inhibiting OGA, this compound treatment leads to an increase in the overall level of O-GlcNAcylated proteins within a cell, allowing researchers to investigate the downstream effects of this post-translational modification.
A typical experimental workflow to study the effects of this compound on a specific protein of interest may involve the following steps:
The O-GlcNAcylation Signaling Pathway
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1] this compound specifically inhibits OGA, leading to an accumulation of O-GlcNAcylated proteins.[2]
The O-GlcNAc signaling pathway is integrated with numerous cellular processes and is responsive to nutrient availability, particularly glucose levels, through the hexosamine biosynthetic pathway (HBP).[3]
References
- 1. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
